Afimetoran
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVHLQYHFQOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171019-55-7 | |
| Record name | Afimetoran [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afimetoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AFIMETORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of BMS-986256: A Dual TLR7 and TLR8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986256, also known as Afimetoran, is an investigational, first-in-class, orally bioavailable small molecule that functions as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens.[3][4] However, their aberrant activation by self-nucleic acids is a key driver in the pathophysiology of systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[2] By inhibiting this upstream signaling event, BMS-986256 aims to reduce the downstream production of pathogenic Type I interferons and other pro-inflammatory cytokines.[2] This indole-based compound is currently in clinical development for treating SLE and other related autoimmune disorders.[1][5]
The TLR7/8 Signaling Pathway
TLR7 and TLR8 are key endosomal receptors involved in innate immunity.[6] They are primarily expressed in immune cells and recognize ssRNA, initiating downstream signaling through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[4][7] This cascade involves the recruitment of adaptor proteins and kinases, such as IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3][7] The signaling culminates in the activation of key transcription factors, including Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which drive the expression of pro-inflammatory cytokines and Type I interferons.[3][6][7]
Mechanism of Inhibition by BMS-986256
BMS-986256 acts as a dual and selective inhibitor of both TLR7 and TLR8.[1] While its precise binding mechanism has not been fully elucidated, it is hypothesized to function similarly to other TLR7/8 antagonists by stabilizing the inactive conformation of the TLR7 and TLR8 receptors.[1] This action prevents the conformational changes required for dimerization and subsequent recruitment of the MyD88 adaptor protein, effectively blocking the initiation of the entire downstream signaling cascade.[1] This inhibition impacts both the NF-κB and IRF pathways.[1]
Quantitative Data Summary
BMS-986256 has demonstrated potent and dose-dependent activity in a variety of preclinical and clinical settings.
Table 1: Preclinical Activity of BMS-986256
| Parameter | Model/System | Treatment | Result | Citation |
| Survival Rate | NZB/W mouse model of advanced lupus | This compound | 92% survival | [8][9] |
| This compound + low-dose prednisolone | 100% survival | [9] | ||
| Vehicle only | 47% survival | [9] | ||
| Kidney Damage | NZB/W mouse model of advanced lupus | This compound (0.25 mg/kg; p.o.) | Reversed kidney tissue damage, proteinuria, and glomerular IgG deposition | [8][9][10] |
| Steroid-Sparing Effect | Gardiquimod-stimulated mouse bone marrow cells (in vitro) | This compound + prednisolone | Significant increase in prednisolone-induced apoptosis of pDCs and B cells vs. prednisolone alone | [4][6] |
| In Vivo Dose Range | Mouse lupus model | 0.25 mg/kg - 2.5 mg/kg | Efficacious | [1] |
Table 2: Clinical Pharmacodynamics and Efficacy of BMS-986256
| Parameter | Study Population | Measurement | Result | Citation |
| Target Engagement | Healthy Volunteers (Single & Multiple Ascending Doses) | Ex vivo TLR7/8-agonist induced IL-6 production | >90% target engagement; rapid, dose-dependent, and durable effect | |
| Pharmacokinetics | Healthy Volunteers | Half-life | Approximately 80 hours, supporting once-daily dosing | |
| Gene Expression | Patients with Cutaneous Lupus Erythematosus (CLE) | IFN pathway genes (whole blood) | Significant reduction as early as Week 1 (P < 0.0001 vs. baseline) | [11] |
| TLR7 and TLR8 pathway genes | Greatly reduced expression with treatment | [11] | ||
| Cytokine Reduction | Patients with CLE | IL-6, TNFα, IL-18, IFNγ, CCL3, CCL4 | Greatly reduced expression with treatment | [11] |
| Clinical Efficacy | Patients with CLE (n=8) | CLASI-A Score Reduction (≥50%) | 5 of 8 patients achieved this by Week 16 | [9] |
| Safety | Patients with CLE | Adverse Events (AEs) | 62.5% in this compound group vs. 80.0% in placebo group; mostly mild to moderate | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the activity of BMS-986256.
Protocol 1: Ex Vivo Whole Blood Stimulation Assay for Target Engagement
This assay measures the ability of BMS-986256 to inhibit cytokine production following TLR7 or TLR8 activation in whole blood samples.
-
Sample Collection: Whole blood is collected from subjects at various time points before and after dosing with BMS-986256.
-
Stimulation: Aliquots of whole blood are stimulated ex vivo with a specific TLR7 agonist (e.g., Gardiquimod) or a TLR8 agonist (e.g., TL8-506).[13] Unstimulated samples serve as a negative control.
-
Incubation: Samples are incubated to allow for cytokine production and secretion.
-
Cytokine Measurement: Plasma or supernatant is harvested, and the concentration of key cytokines, such as IL-6, is measured using a validated immunoassay (e.g., ELISA or Luminex).[14]
-
Data Analysis: The percentage of inhibition of cytokine production in post-dose samples is calculated relative to pre-dose samples to determine the level of target engagement.
Protocol 2: Flow Cytometry for B Cell and Monocyte Activation
This method assesses the pharmacodynamic effects of BMS-986256 on specific immune cell populations.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood collected from study participants.
-
Stimulation: Cells are stimulated ex vivo with a TLR7 agonist (for B cells) or a TLR8 agonist (for monocytes).
-
Staining: Following stimulation, cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific populations (e.g., CD19 for B cells, CD14 for monocytes) and activation markers (e.g., CD69 for B cells, CD319 for monocytes).
-
Data Acquisition: Samples are analyzed on a flow cytometer to quantify the percentage of activated cells within each population.
-
Analysis: The change in the expression of activation markers following treatment with BMS-986256 is determined to assess its pharmacodynamic effect.
Protocol 3: Murine Model of Advanced Lupus
The NZB/W F1 hybrid mouse model is a standard for evaluating therapeutic efficacy in SLE.[6][8]
-
Animal Model: Female NZB/W mice are aged until they develop signs of advanced disease, typically characterized by significant proteinuria (>100 mg/dL).[8][9]
-
Treatment: Mice are randomized into treatment groups and dosed orally once daily with vehicle, BMS-986256 (at various doses), prednisolone, or a combination of BMS-986256 and prednisolone.[6][9]
-
Monitoring: Key disease parameters are monitored throughout the study, including:
-
Survival: Monitored daily.[6]
-
Kidney Injury: Proteinuria is assessed regularly. At the end of the study, kidneys are harvested for histological analysis and to measure glomerular IgG deposition.[6][8]
-
Immunological Parameters: Spleen weight, serum auto-antibody titers (e.g., anti-dsDNA), and plasma cytokine levels (e.g., IL-12p40) are measured.[4][6]
-
-
Data Analysis: Statistical comparisons are made between treatment groups to evaluate efficacy.
Workflow and Logic Visualizations
Conclusion
BMS-986256 (this compound) represents a targeted therapeutic approach for autoimmune diseases by selectively inhibiting the TLR7 and TLR8 signaling pathways.[1] Its mechanism involves blocking the initial activation step of these receptors, thereby preventing the downstream cascade that leads to the production of key inflammatory mediators like Type I interferons and pro-inflammatory cytokines.[2][8] Preclinical data has demonstrated robust efficacy in reversing disease manifestations in lupus models and has shown a significant steroid-sparing potential.[2][6] Early clinical studies have confirmed a favorable safety profile, linear pharmacokinetics supporting once-daily dosing, and potent, durable pharmacodynamic effects, including rapid target engagement and modulation of pathogenic gene signatures.[11] These collective findings provide a strong rationale for the continued development of BMS-986256 as a promising oral treatment for SLE and related autoimmune conditions.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. hcplive.com [hcplive.com]
- 13. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skin.dermsquared.com [skin.dermsquared.com]
Afimetoran's Downstream Effects on NF-κB and IRF Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afimetoran (BMS-986256) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This compound, by blocking TLR7 and TLR8 signaling, effectively inhibits the downstream activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and type I interferons, key drivers of autoimmune pathology. This technical guide provides an in-depth overview of the downstream effects of this compound on the NF-κB and IRF signaling pathways, including quantitative data on its inhibitory activity and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is an indole-based small molecule that functions as a competitive antagonist at the ligand-binding sites of TLR7 and TLR8.[1] While the precise binding mechanism is not fully elucidated, it is hypothesized that this compound stabilizes the inactive conformation of the TLR7 and TLR8 receptors, preventing the conformational changes required for dimerization and subsequent recruitment of the adaptor protein MyD88.[1]
The canonical signaling pathway for both TLR7 and TLR8 proceeds through MyD88, which forms a complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members, IRAK4 and IRAK1. This leads to the activation of TRAF6 (TNF Receptor-Associated Factor 6), a key E3 ubiquitin ligase.
-
NF-κB Pathway Activation: TRAF6, in conjunction with UBE2N/UBC13, catalyzes the formation of K63-linked polyubiquitin chains, which serve as a scaffold for the activation of the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex. Activated TAK1 then phosphorylates the IKK (IκB Kinase) complex, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes, such as IL-6, TNF-α, and IL-12.[2][3][4][5]
-
IRF Pathway Activation: The TLR7/8-MyD88-IRAK complex also activates interferon regulatory factors, primarily IRF5 and IRF7. This activation involves the phosphorylation of the IRFs by IRAK1 and IKKα. Phosphorylated IRFs then dimerize and translocate to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β) and other interferon-stimulated genes (ISGs).[1]
By inhibiting the initial TLR7 and TLR8 activation step, this compound effectively blocks both of these critical downstream signaling pathways.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on TLR7- and TLR8-mediated signaling has been quantified in various in vitro systems. The primary endpoint measured is often the production of downstream cytokines, which serves as a robust indicator of pathway inhibition.
| Cell System | Receptor | Agonist | Downstream Marker | IC50 (nM) | Reference |
| HEK293 Reporter Cells | Human TLR7 | Gardiquimod | IL-6 Production | 0.65 ± 0.2 | Bristol Myers Squibb Poster |
| Human Whole Blood | Human TLR7 | Gardiquimod | IL-6 Production | 4.5 ± 0.4 | Bristol Myers Squibb Poster |
| Mouse Whole Blood | Mouse TLR7 | Gardiquimod | IL-6 Production | 2.4 ± 1.0 | Bristol Myers Squibb Poster |
| HEK293 Reporter Cells | Human TLR8 | TL8-506 | IL-6 Production | 0.86 ± 0.5 | Bristol Myers Squibb Poster |
| Human Whole Blood | Human TLR8 | TL8-506 | IL-6 Production | 1.5 ± 0.1 | Bristol Myers Squibb Poster |
Note: Mouse TLR8 is not functionally active and therefore not included.
In a Phase 1b clinical trial in patients with cutaneous lupus erythematosus (CLE), treatment with this compound led to a significant reduction in the expression of TLR7/8 pathway-associated cytokines following ex vivo stimulation of whole blood. For TLR8 stimulation, a complete inhibition of IFNγ, IL-18, IL-6, CXCL8/IL-8, CCL3/MIP-1α, CCL4/MIP-1β, and TNFα secretion was observed from week 1 through week 16.
Signaling Pathway Diagrams
Caption: this compound inhibits TLR7/8 signaling, blocking NF-κB and IRF pathways.
Experimental Protocols
NF-κB and IRF Reporter Gene Assay
This protocol describes a method to quantify the inhibitory effect of this compound on TLR7- and TLR8-mediated NF-κB and IRF activation using commercially available reporter cell lines.
Cell Lines:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen): Express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
THP1-Dual™ cells (InvivoGen): Monocytic cells that naturally express TLR7 and TLR8, engineered with two reporter genes: SEAP for NF-κB activation and a secreted luciferase (Lucia) for IRF activation.
Materials:
-
This compound (BMS-986256)
-
TLR7 agonist (e.g., Gardiquimod, R848)
-
TLR8 agonist (e.g., TL8-506, R848)
-
Cell culture medium (DMEM or RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
QUANTI-Blue™ Solution (InvivoGen) for SEAP detection
-
QUANTI-Luc™ (InvivoGen) for luciferase detection
-
96-well cell culture plates
-
Luminometer/spectrophotometer
Protocol:
-
Cell Seeding: Seed HEK-Blue™ or THP1-Dual™ cells in a 96-well plate at a density of 5 x 104 to 2 x 105 cells/well in 180 µL of culture medium.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Agonist Stimulation: Prepare TLR7 or TLR8 agonist solutions at 10x the final desired concentration. Add 20 µL of the agonist solution to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
For HEK-Blue™ cells (NF-κB):
-
Transfer 20 µL of supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure SEAP activity by reading the absorbance at 620-655 nm.
-
-
For THP1-Dual™ cells (NF-κB and IRF):
-
IRF (Luciferase): Transfer 20 µL of supernatant to a white-walled 96-well plate. Add 50 µL of QUANTI-Luc™ and measure luminescence immediately.
-
NF-κB (SEAP): Transfer 20 µL of supernatant to a clear 96-well plate. Add 180 µL of QUANTI-Blue™ Solution, incubate, and measure absorbance as described above.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for NF-κB and IRF reporter gene assays.
Western Blot Analysis of NF-κB and IRF Pathway Activation
This protocol outlines a method to assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB (IκBα) and IRF (IRF3/7) pathways.
Cell Line:
-
THP-1 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (BMS-986256)
-
TLR7/8 agonist (e.g., R848)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-IRF3 (Ser396) or anti-phospho-IRF7 (Ser471/472)
-
Rabbit anti-IRF3 or anti-IRF7
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells or PBMCs. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist for a time course (e.g., 0, 15, 30, 60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein and the loading control.
Caption: Workflow for Western blot analysis of pathway activation.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR8 that effectively suppresses the downstream activation of the pro-inflammatory NF-κB and the type I interferon-driving IRF signaling pathways. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and similar TLR7/8 antagonists. The ability of this compound to potently inhibit these key pathways underscores its therapeutic potential in the treatment of autoimmune diseases driven by aberrant TLR7 and TLR8 signaling.
References
- 1. invivogen.com [invivogen.com]
- 2. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]
An In-depth Technical Guide on the Core of Afimetoran's Interaction with Toll-like Receptor 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA (ssRNA), and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][3] While the precise structural details of the this compound-TLR7 interaction remain to be fully elucidated, extensive research has shed light on its mechanism of action and its effects on downstream signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with TLR7, including its inhibitory effects, the signaling cascades it modulates, and the experimental approaches used to characterize its activity.
Introduction to TLR7 and this compound
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, is responsible for detecting ssRNA from viruses and endogenous sources.[3][4] Upon ligand binding, TLR7 undergoes a conformational change, leading to dimerization and the recruitment of adaptor proteins, which initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] In autoimmune diseases like SLE, the dysregulation of TLR7 signaling is a key driver of pathology.[2]
This compound is a potent and selective dual inhibitor of TLR7 and TLR8.[1] It is currently under clinical investigation as a therapeutic agent for autoimmune diseases, including SLE and cutaneous lupus erythematosus (CLE).[1][5][6][7][8] Although a definitive co-crystal structure of this compound bound to TLR7 is not publicly available, it is hypothesized that this compound functions by stabilizing an inactive conformation of the receptor, thereby preventing its activation.[1]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated potent inhibitory activity against TLR7 and TLR8 in various in vitro assays. The following table summarizes key quantitative data regarding its potency.
| Assay Type | Cell Line/System | Agonist | Readout | IC50 (nM) | Reference |
| IL-6 Induction | Human Whole Blood | TLR7 Agonist | IL-6 Production | Sub-nM to nM | [9] |
| IL-6 Induction | SLE Patient Whole Blood | TLR7 Agonist | IL-6 Production | Sub-nM to nM | [9] |
| CD69 Expression | Human Whole Blood (B cells) | TLR7 Agonist | CD69 Surface Expression | Single-digit nM | [9] |
| CD319 Expression | Human Whole Blood (Monocytes) | TLR8 Agonist | CD319 Surface Expression | Single-digit nM | [9] |
TLR7 Signaling Pathway and the Impact of this compound
The activation of TLR7 initiates a well-defined signaling cascade. The binding of an agonist to TLR7 promotes its dimerization and the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK kinases (IRAK1, IRAK4) and TRAF6. This complex then activates two distinct downstream pathways:
-
NF-κB Pathway: Leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]
-
IRF Pathway: Primarily mediated by IRF7, this pathway drives the expression of type I interferons (e.g., IFN-α).[2]
This compound exerts its therapeutic effect by inhibiting both the NF-κB and IRF signaling pathways downstream of TLR7 and TLR8 activation.[1]
Diagram: TLR7 Signaling Pathway and this compound's Point of Inhibition
References
- 1. invivogen.com [invivogen.com]
- 2. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]
- 4. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. This compound for Lupus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound (IM026-024) | Lupus Foundation of America [lupus.org]
- 8. trials.arthritis.org [trials.arthritis.org]
- 9. POS1129 IN VITRO EVIDENCE DEMONSTRATES THAT this compound (BMS-986256), AN EQUIPOTENT TLR7/8 DUAL ANTAGONIST, HAS STEROID-SPARING POTENTIAL IN THE CLINIC | Annals of the Rheumatic Diseases [ard.bmj.com]
The Role of Afimetoran in Modulating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system, responsible for detecting single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of various autoimmune diseases, most notably systemic lupus erythematosus (SLE), where the aberrant recognition of self-RNA drives chronic inflammation and tissue damage.[2][5] By targeting the primary upstream sensors of pathogenic ssRNA, this compound represents a promising therapeutic strategy to modulate the innate immune response and mitigate autoimmune pathology. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in innate immunity.
Mechanism of Action: Dual Inhibition of TLR7 and TLR8 Signaling
This compound functions by selectively inhibiting both human TLR7 and TLR8, as well as mouse TLR7.[2] The precise binding mechanism is not fully elucidated but is hypothesized to involve stabilizing the inactive conformation of the TLR7 and TLR8 receptors.[2] This inhibition effectively blocks the downstream signaling cascades mediated by these receptors.
Upon activation by ssRNA, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This initiates a signaling cascade that leads to the activation of two major pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of this pathway results in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]
-
Interferon Regulatory Factor (IRF) Pathway: This pathway, primarily through IRF7, leads to the production of Type I interferons (IFN-α/β), which are key drivers of the autoimmune response in lupus.[7]
This compound has been shown to effectively inhibit both the NF-κB and IRF signaling pathways downstream of TLR7 and TLR8 activation.[2] This dual inhibition leads to a reduction in the production of inflammatory cytokines and type I interferons, thereby dampening the pathogenic innate immune response.
Signaling Pathway Diagram
Preclinical and Clinical Data
In Vitro Studies
This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.
| Cell Line | Reporter System | Pathway Assessed | Key Findings |
| HEK-Blue™ hTLR7/hTLR8 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | Efficiently inhibits human TLR7 and TLR8.[2] |
| HEK-Blue™ mTLR7 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | Potent inhibitor of mouse TLR7.[2] |
| HEK-Blue™ mTLR8 | Secreted Embryonic Alkaline Phosphatase (SEAP) | NF-κB/AP-1 | No significant inhibition of mouse TLR8.[2] |
| THP1-Dual™ | SEAP and Lucia Luciferase | NF-κB and IRF | Inhibits both NF-κB and IRF pathways downstream of TLR7/8.[2] |
In Vivo Studies in a Murine Lupus Model
This compound has shown robust efficacy in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.
| Study Design | Treatment Groups | Key Efficacy Endpoints | Results |
| Therapeutic model in NZB/W mice with moderate disease (proteinuria 60–100 mg/dL)[8] | Vehicle, this compound (selected doses), Prednisolone, this compound + Prednisolone (once daily) | Survival, Proteinuria, Kidney Injury Markers (NGAL, TIMP1), Splenomegaly, Age-Associated B-cells (ABCs), Serum Auto-antibodies (anti-dsDNA), Plasma IL-12p40 | This compound, alone and in combination with prednisolone, improved survival. It also significantly and dose-dependently suppressed kidney injury markers, splenomegaly, ABCs, auto-antibody titers, and IL-12p40.[8] |
| Therapeutic model in NZB/W mice with advanced disease (proteinuria > 100 mg/dL)[1] | Vehicle, this compound, Prednisolone, this compound + Prednisolone (orally, once daily) | Survival, Proteinuria, Kidney Histology, Glomerular IgG Deposition | This compound treatment resulted in 92% survival (100% with low-dose prednisolone) compared to 47% in the vehicle group. It reversed kidney damage and proteinuria in surviving animals.[1] |
Clinical Trials
This compound is currently being evaluated in clinical trials for the treatment of cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE).
| Phase | Condition | Key Findings |
| Phase 1b (NCT04493541)[3][5] | Cutaneous Lupus Erythematosus (CLE) | This compound (30 mg once daily) was well-tolerated with a favorable safety profile. Pharmacodynamic analyses showed a rapid and sustained reduction in TLR7/8 pathway-associated cytokines and the interferon-1 gene signature. 5 out of 8 patients on this compound showed a >50% improvement in CLASI-A scores.[3] |
| Phase 2 (NCT04895696)[9] | Systemic Lupus Erythematosus (SLE) | This trial is ongoing to evaluate the efficacy and safety of different doses of this compound compared to placebo in patients with active SLE. The primary endpoint is the SLE Responder Index (SRI-4) at week 48.[9] |
Experimental Protocols
In Vitro TLR7/8 Inhibition Assay using HEK-Blue™ Cells
This protocol describes a general method for assessing the inhibitory activity of this compound on TLR7 and TLR8 signaling using HEK-Blue™ reporter cell lines.
Materials:
-
HEK-Blue™ hTLR7, hTLR8, or mTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonist (e.g., R848, Gardiquimod)
-
TLR8 agonist (e.g., R848, TL8-506)
-
This compound (BMS-986256)
-
96-well plates
Procedure:
-
Culture HEK-Blue™ cells according to the manufacturer's instructions.
-
Prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Add 20 µL of various concentrations of this compound (e.g., 2 nM - 1 µM) to the wells of a 96-well plate.[2]
-
Add 20 µL of the appropriate TLR agonist at a predetermined optimal concentration to the wells.
-
Add 160 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader to determine the level of SEAP activity, which corresponds to NF-κB/AP-1 activation.
-
Calculate the IC50 value of this compound for the inhibition of TLR7/8 signaling.
In Vitro NF-κB and IRF Inhibition Assay using THP1-Dual™ Cells
This protocol outlines a method to simultaneously assess the effect of this compound on NF-κB and IRF signaling pathways.
Materials:
-
THP1-Dual™ cells (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
QUANTI-Luc™ (InvivoGen)
-
TLR7/8 agonist (e.g., R848)
-
This compound (BMS-986256)
-
96-well plates
Procedure:
-
Culture THP1-Dual™ cells as per the manufacturer's guidelines.
-
Plate the cells in a 96-well plate at a density of approximately 1.8 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR7/8 agonist for 24 hours.
-
To measure NF-κB activation, transfer 20 µL of the cell culture supernatant to a new 96-well plate and add 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure absorbance at 620-655 nm.
-
To measure IRF activation, transfer 20 µL of the cell culture supernatant to a white 96-well plate and add 50 µL of QUANTI-Luc™. Measure luminescence immediately.
In Vivo Efficacy Study in NZB/W F1 Mouse Model of Lupus
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.
Animals:
-
Female NZB/W F1 mice
Procedure:
-
Monitor mice weekly for proteinuria using urine dipsticks to identify the onset of moderate (60-100 mg/dL) or advanced (>100 mg/dL) disease.[1][8]
-
Once mice reach the desired disease severity, randomize them into treatment groups: Vehicle control, this compound (e.g., 0.25 - 2.5 mg/kg, orally, once daily), and/or a positive control like prednisolone.[2][9]
-
Administer treatment for a predefined period (e.g., several weeks).
-
Monitor survival and body weight regularly.
-
Measure proteinuria weekly.
-
Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA and plasma cytokines.
-
At the end of the study, harvest kidneys for histological analysis of glomerulonephritis and immunohistochemical staining for IgG deposition.
-
Harvest spleens for analysis of splenomegaly and immune cell populations (e.g., Age-Associated B-cells) by flow cytometry.
Measurement of Proteinuria in Mice
Materials:
-
Urine dipsticks (e.g., Uropaper III)
-
Metabolic cages (for 24-hour urine collection, if quantitative analysis is needed)
Procedure (Dipstick Method):
-
Gently restrain the mouse and collect a fresh urine sample.
-
Dip the reagent strip into the urine sample, ensuring all reagent pads are immersed.
-
Remove the strip and blot the edge against a clean, dry surface to remove excess urine.
-
Hold the strip horizontally and compare the color of the reagent pads to the color chart on the bottle at the specified time.
-
Record the protein level according to the chart (e.g., 0, trace, 30, 100, 300, >2000 mg/dL).
Measurement of Anti-dsDNA Antibodies by ELISA
Materials:
-
ELISA plates pre-coated with dsDNA
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure (General):
-
Dilute serum samples (e.g., 1:100) in sample diluent.[2]
-
Add diluted samples and standards to the wells of the dsDNA-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add HRP-conjugated anti-mouse IgG antibody to each well and incubate for 1 hour.
-
Wash the wells again.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of anti-dsDNA antibodies based on the standard curve.
Experimental Workflow Diagram
References
- 1. lupus.bmj.com [lupus.bmj.com]
- 2. chondrex.com [chondrex.com]
- 3. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 9. lupusnewstoday.com [lupusnewstoday.com]
The Effect of Afimetoran on Cytokine Production in Plasmacytoid Dendritic Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afimetoran (BMS-986256) is an investigational, first-in-class, orally bioavailable small molecule engineered as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are pivotal in the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4][5] In plasmacytoid dendritic cells (pDCs), aberrant activation of the TLR7 pathway by self-nucleic acids is a key driver in the pathophysiology of autoimmune diseases like lupus, leading to the overproduction of type I interferons (IFN) and other pro-inflammatory cytokines.[6][7][8] By inhibiting this upstream signaling node, this compound aims to suppress the downstream inflammatory cascade.[1] Preclinical and clinical studies have demonstrated that this compound significantly reduces the production of key cytokines, highlighting its potential as a targeted immunomodulatory therapy.[4][9]
Mechanism of Action: TLR7/8 Inhibition
TLR7 and TLR8 are expressed within the endosomes of various immune cells, with TLR7 being particularly critical in pDCs.[3][10] Upon binding to ssRNA, these receptors recruit the adaptor protein MyD88, initiating a signaling cascade through interleukin-1 receptor-associated kinases (IRAKs) like IRAK1 and IRAK4.[5][6] This cascade bifurcates to activate two major transcription factor families: Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), notably IRF7 in pDCs.[3][5][11] Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF activation leads to the robust production of type I IFNs (e.g., IFN-α).[5][8]
This compound acts as a competitive antagonist at the TLR7 and TLR8 receptors, preventing the initiation of this downstream signaling cascade.
Preclinical Data
Preclinical investigations in murine lupus models provided the foundational evidence for this compound's therapeutic potential. These studies highlighted its ability to suppress cytokine production and modulate pDC activity.
Experimental Protocol: In Vitro Mouse Bone Marrow Cell (BMC) Stimulation
-
Cell Source: Bone marrow cells (BMCs) were harvested from C57 wild-type mice.[3]
-
Stimulation: Cells were challenged with the TLR7 agonist gardiquimod to induce a TLR7-mediated response.[3]
-
Treatment: Cultures were treated with prednisolone alone or in combination with this compound.[3]
-
Endpoint Analysis: Apoptosis of pDCs and B cells was evaluated by Annexin V staining using flow cytometry.[3]
Data Presentation: Preclinical Efficacy
The data demonstrated that this compound could reverse the resistance of pDCs to steroid-induced apoptosis, a key mechanism in autoimmune pathology.
| Model System | Treatment Group | Key Finding | Reference |
| In vitro gardiquimod-stimulated mouse BMCs | This compound + Prednisolone | Significant increase in prednisolone-induced apoptosis of pDCs compared to prednisolone alone. | [3] |
| NZB/W Lupus Mouse Model | This compound | Significant and dose-dependent suppression of plasma IL-12p40. | [3] |
| NZB/W Lupus Mouse Model | This compound | Reduced circulating cytokines to a greater extent than low-dose prednisolone. | [4] |
| NZB/W Lupus Mouse Model | This compound | Reversed resistance of bone marrow pDCs to prednisolone-induced apoptosis. | [3] |
Clinical Pharmacodynamics in Cutaneous Lupus Erythematosus (CLE)
A Phase 1b randomized, double-blind, placebo-controlled study (NCT04493541) in patients with CLE provided the first human data on this compound's effect on cytokine production.[6][9]
Experimental Protocol: Phase 1b Pharmacodynamic Analysis
The study employed an ex vivo stimulation assay to measure the functional consequence of TLR7/8 inhibition.
-
Study Population: 13 patients with active CLE were randomized to receive either this compound (n=8) or a placebo (n=5) for 16 weeks.[6][12]
-
Dosing: this compound was administered orally at 30 mg once daily.[13]
-
Sample Collection: Peripheral whole blood and serum were collected at baseline and at weeks 1, 2, 4, 8, 12, 16, and 20 (4 weeks post-treatment).[12][13]
-
Ex Vivo Stimulation: Whole blood samples were stimulated with TLR7 and TLR8 agonists to assess the functional inhibition of these pathways.[14]
-
Endpoint Analysis: Secretion of 16 different cytokines was measured in the supernatant of the stimulated and unstimulated samples.[6][14] Transcriptomic analyses were performed on whole blood to assess changes in gene expression signatures related to IFN and TLR pathways.[12][13]
-
Statistical Analysis: Treatment responses were evaluated longitudinally. Gene Set Variation Analysis (GSVA) was used for pathway enrichment analysis.[12][13]
Data Presentation: Clinical Cytokine Inhibition
Pharmacodynamic analyses revealed a rapid and sustained reduction in the capacity of immune cells in the blood to produce cytokines upon TLR7/8 stimulation in patients treated with this compound.[6]
| Cytokine/Chemokine Category | Specific Analytes | Reported Effect in this compound Arm (upon TLR7/8 stimulation) | Onset and Duration | Reference |
| Interferons | IFN-γ | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |
| Interferon (IFN) pathway genes | Significantly reduced expression vs. baseline (P<0.0001) and placebo (P<0.01) | As early as Week 1, sustained through Week 20 | ||
| Pro-inflammatory Cytokines | TNF-α | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |
| IL-6 | Greatly reduced expression | Rapid response by Week 1 | ||
| IL-18 | Greatly reduced expression | Rapid response by Week 1 | ||
| IL-family cytokines | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] | |
| Chemokines | CCL3 / MIP1α | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |
| CCL4 / MIP1β | >50% decreased secretion | As early as Week 1, sustained through Week 16 | [14] |
Note: The reported data is based on ex vivo stimulation of whole blood samples, which contain pDCs as well as other TLR7/8-expressing immune cells.
Conclusion
This compound demonstrates potent, rapid, and sustained inhibition of the TLR7 and TLR8 pathways. By acting upstream at the receptor level, it effectively blocks the production and secretion of a broad range of key pro-inflammatory cytokines and chemokines implicated in the pathology of lupus and other autoimmune diseases. The clinical pharmacodynamic data, showing a greater than 50% reduction in cytokine secretion capacity upon stimulation, confirms a substantial functional impact on pDCs and other relevant immune cells.[14] These findings strongly support the continued clinical investigation of this compound as a targeted oral therapy for pDC-driven autoimmune conditions.[7][9]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]
- 6. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupus.bmj.com [lupus.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of TLR7-mediated type I IFN signaling in pDCs through CXCR4 engagement—A new target for lupus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacodynamic effects and exploratory efficacy of this compound, a TLR7/8 inhibitor, in patients with cutaneous lupus erythematosus | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 13. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. skin.dermsquared.com [skin.dermsquared.com]
Preclinical pharmacology of the TLR7/8 inhibitor Afimetoran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afimetoran (BMS-986256) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system that recognize single-stranded RNA (ssRNA) from pathogens and endogenous sources.[3][4] Aberrant activation of TLR7 and TLR8 by self-nucleic acids is a key driver in the pathophysiology of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][5] this compound effectively blocks the downstream signaling pathways mediated by TLR7 and TLR8, leading to the inhibition of pro-inflammatory cytokines and type I interferons.[6] Preclinical studies have demonstrated its robust efficacy in various animal models of lupus, highlighting its potential as a therapeutic agent for autoimmune disorders.[2][7] A significant feature of this compound is its demonstrated steroid-sparing effect, suggesting it could reduce the reliance on and toxicity associated with long-term glucocorticoid use.[1][5]
Mechanism of Action: Dual Inhibition of TLR7 and TLR8
This compound is an indole-based small molecule that functions as a dual and selective inhibitor of human and mouse TLR7, and human TLR8.[6] TLR7 and TLR8 are endosomally-located receptors that, upon binding to ssRNA, recruit the adaptor protein MyD88.[3] This initiates a signaling cascade involving IRAK1/4, which subsequently activates the NF-κB and IRF pathways.[3] The activation of these pathways leads to the transcription and production of various pro-inflammatory cytokines and type I interferons, which are central to the autoimmune response in diseases like lupus.[3][5]
This compound exerts its therapeutic effect by inhibiting these initial steps in the signaling cascade. While its specific binding mechanism is not fully elucidated, it is hypothesized to stabilize the inactive conformation of the TLR7 and TLR8 receptors.[6] This blockade prevents the downstream signaling, thereby reducing the production of key inflammatory mediators.[5][6]
TLR7/8 Signaling Pathway and Point of Inhibition
Caption: this compound inhibits TLR7/8 signaling at the receptor level.
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized in a variety of in vitro assays, primarily using human and mouse immune cells.
Quantitative In Vitro Activity of this compound
| Assay | Cell Type/System | Agonist | Endpoint | Potency (IC50) | Reference(s) |
| TLR7 Inhibition | Human Whole Blood | TLR7 Agonist | IL-6 Production | Single-digit nM | [8] |
| Human Whole Blood | TLR7 Agonist | CD69 Expression on B cells | Single-digit nM | [8] | |
| Mouse Bone Marrow Cells | Gardiquimod (TLR7 Agonist) | pDC & B cell Apoptosis | Not specified | [1] | |
| TLR8 Inhibition | Human Whole Blood | TLR8 Agonist | IL-6 Production | Single-digit nM | [8] |
| Human Whole Blood | TLR8 Agonist | CD319 Expression on Monocytes | Single-digit nM | [8] | |
| Receptor Selectivity | HEK-Blue™ Reporter Cells | Various TLR Agonists | SEAP Reporter Activity | Active on hTLR7, mTLR7, hTLR8; No effect on mTLR8, TLR3, TLR9 | [6] |
Experimental Protocols: In Vitro Assays
Whole Blood Cytokine Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting TLR7- and TLR8-mediated cytokine production in a physiologically relevant matrix.
-
Methodology:
-
Whole blood (WB) samples were collected from healthy volunteers and patients with active SLE.
-
WB samples were treated with a dose range of this compound for 1 hour.
-
TLR7 or TLR8 specific agonists were added to the samples to stimulate cytokine production.
-
Following overnight incubation, plasma supernatants were collected.
-
Interleukin-6 (IL-6) concentrations were quantified by ELISA.[8]
-
-
Endpoint: IC50 value for the inhibition of IL-6 production.
Flow Cytometry-Based Cell Surface Marker Assay
-
Objective: To assess the effect of this compound on the activation of specific immune cell subsets.
-
Methodology:
-
Whole blood samples were treated with this compound and stimulated with TLR7 or TLR8 agonists as described above.
-
Following stimulation, cells were stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD69 for B cells, CD319 for monocytes).
-
The expression of these markers on specific cell populations was quantified using flow cytometry.[8]
-
-
Endpoint: IC50 value for the inhibition of activation marker upregulation.
Experimental Workflow: Whole Blood Assay
Caption: Workflow for in vitro whole blood pharmacology assays.
In Vivo Pharmacology
This compound has demonstrated significant efficacy in multiple murine models of spontaneous lupus, which closely mimic the human disease.
Summary of In Vivo Efficacy in Lupus Mouse Models
| Model | Key Features | Treatment Details | Key Efficacy Endpoints | Reference(s) |
| NZB/W F1 | Spontaneous lupus, progressive kidney disease, autoantibody production | Once daily oral administration in mice with moderate (proteinuria 60-100 mg/dL) or advanced (proteinuria >100 mg/dL) disease | Improved survival, reversal of proteinuria, reduced glomerular IgG deposition, suppression of kidney injury markers (NGAL, TIMP1), reduced splenomegaly, decreased plasma IL-12p40 and autoantibody titers | [4][5][7] |
| MRL/lpr | Spontaneous lupus with lymphoproliferation and severe nephritis | Once daily oral administration | Highly effective as monotherapy | [3][9] |
| BXSB | Spontaneous lupus and proliferative glomerulonephritis in male mice | Once daily oral administration, alone or with prednisolone | Suppression of kidney injury markers, autoantibodies, and plasma cytokines | [9][10] |
Experimental Protocol: NZB/W Mouse Model of Lupus
-
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous model of lupus nephritis.
-
Methodology:
-
Animal Model: Female NZB/W F1 mice are aged until they develop moderate disease, typically defined by proteinuria levels between 60-100 mg/dL.[5]
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound (at selected doses), prednisolone, and this compound in combination with prednisolone.[5]
-
Dosing: Treatments are administered orally, once daily.[5]
-
Monitoring:
-
Survival: Monitored throughout the study.
-
Kidney Injury: Proteinuria is assessed weekly. At the end of the study, kidney tissue is collected for histology and analysis of glomerular IgG deposition. Blood/urine is analyzed for markers like NGAL and TIMP1.[4][5]
-
Immunological Parameters: Spleens are weighed to assess splenomegaly. Serum is collected to measure autoantibody titers (e.g., anti-dsDNA, anti-Smith) and plasma for cytokine levels (e.g., IL-12p40).[5][10]
-
-
-
Endpoints: Improvement in survival, reduction in proteinuria and kidney damage, and normalization of immunological markers compared to the vehicle control group.
In Vivo Study Design Logic
References
- 1. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. ard.bmj.com [ard.bmj.com]
- 6. invivogen.com [invivogen.com]
- 7. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. medcommsvdp.web.bms.com [medcommsvdp.web.bms.com]
- 10. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]
Afimetoran's Impact on Interferon Signature Genes in Systemic Lupus Erythematosus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of afimetoran (BMS-986256), an investigational, first-in-class, oral, selective small molecule inhibitor of Toll-like receptors 7 and 8 (TLR7/8), on the type I interferon (IFN) gene signature in patients with lupus. The information presented is synthesized from publicly available clinical trial data and scientific literature, with a focus on providing a comprehensive resource for professionals in the field.
Introduction: The Role of the Interferon Signature in SLE
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the loss of tolerance to self-antigens, leading to chronic inflammation and multi-organ damage. A key pathogenic feature in a majority of SLE patients is the upregulation of type I interferon (IFN)-inducible genes, often referred to as the "interferon signature".[1][2] This signature reflects the over-activation of the innate immune system and is associated with disease activity and severity.[2]
Toll-like receptors 7 and 8 (TLR7 and TLR8) are endosomal receptors that recognize single-stranded RNA (ssRNA), including that from self-derived nucleic acids.[3] In SLE, the activation of TLR7/8 in immune cells, particularly plasmacytoid dendritic cells (pDCs), is a critical driver of the excessive production of type I IFNs and other pro-inflammatory cytokines.[3][4] Therefore, inhibiting TLR7/8 presents a promising therapeutic strategy to downregulate the interferon signature and ameliorate disease.
This compound is an equipotent dual antagonist of TLR7 and TLR8 currently under clinical development for the treatment of SLE and Cutaneous Lupus Erythematosus (CLE).[3][5] This guide will detail the quantitative effects of this compound on the interferon gene signature, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.
Quantitative Impact of this compound on Interferon Signature Genes
The most comprehensive data on this compound's effect on the interferon signature comes from a Phase 1b, randomized, double-blind, placebo-controlled study (NCT04493541) in patients with active CLE.[6][7][8] This study provides robust evidence of this compound's ability to suppress the type I interferon pathway.
Summary of Key Findings
Pharmacodynamic analyses from the NCT04493541 study demonstrated a rapid and sustained reduction in the expression of interferon pathway genes in patients treated with this compound (30 mg once daily) compared to placebo.[6][7] A key finding was the significant change in the interferon-1 gene signature in all patients who received this compound.[8]
Table 1: Quantitative Analysis of Interferon-1 Gene Signature Inhibition by this compound
| Parameter | This compound (n=8) | Placebo (n=5) | p-value | Citation |
| Change in Interferon-1 Gene Signature at Week 16 | Significant Reduction | No Significant Change | < 0.0001 | [8] |
| Area Under the Curve (AUC) for IFN-1 Gene Signature Inhibition vs. Placebo | 0.77 | - | < 0.0001 | [9] |
Data from the Phase 1b study (NCT04493541) in patients with Cutaneous Lupus Erythematosus.
The potent inhibition of the interferon-1 gene signature was observed as early as week 1 and was maintained throughout the 16-week treatment period, persisting even 4 weeks after treatment cessation.[9]
Specific Interferon-1 Gene Signature
The interferon-1 gene signature evaluated in the study was comprised of five key interferon-inducible genes.[9]
Table 2: Components of the Interferon-1 Gene Signature
| Gene Symbol | Gene Name |
| IFI6 | Interferon Alpha Inducible Protein 6 |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 |
| MX1 | MX Dynamin Like GTPase 1 |
| TNFRSF21 | TNF Receptor Superfamily Member 21 |
Experimental Protocols
The pharmacodynamic effects of this compound on the interferon signature were assessed through transcriptomic and cytokine analyses of peripheral whole blood and serum samples collected at baseline and various time points throughout the study.[6][7]
Transcriptomic Analysis
-
Methodology: The specific transcriptomics platform (e.g., microarray or RNA-sequencing) is not detailed in the available results. However, the data analysis pipeline is described.[5]
-
Data Analysis:
-
The dataset was analyzed using a linear regression model with the limma package in R.[5]
-
Gene Set Variation Analysis (GSVA): To assess the impact on biological pathways, Gene Set Variation Analysis (GSVA) was performed using the GSVA package in R.[5] GSVA is a non-parametric, unsupervised method that computes the variation of gene set enrichment over a sample population. This approach allows for the quantification of pathway-level changes in individual patients.
-
Cytokine Analysis
-
Methodology: The specific assays used for cytokine quantification (e.g., ELISA, Luminex) are not specified in the available information. The analyses focused on key cytokines downstream of the TLR7/8 pathway.[6][7]
Visualizing the Mechanism and Workflow
Signaling Pathway: this compound's Inhibition of TLR7/8 and Interferon Production
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the TLR7/8 signaling pathway, which is a key driver of type I interferon production in SLE.
Caption: this compound's mechanism of action in inhibiting interferon production.
Experimental Workflow: Phase 1b Study (NCT04493541)
This diagram outlines the workflow of the clinical trial and the subsequent pharmacodynamic analyses that demonstrated this compound's impact on the interferon gene signature.
Caption: Workflow of the this compound Phase 1b study and pharmacodynamic analysis.
Conclusion
The available data from the Phase 1b study of this compound in patients with CLE provide compelling evidence for its potent and sustained inhibitory effect on the type I interferon gene signature, a key pathogenic pathway in SLE. The significant reduction in the expression of a defined set of interferon-inducible genes highlights the potential of TLR7/8 inhibition as a targeted therapeutic strategy for lupus. The use of robust methodologies such as Gene Set Variation Analysis has enabled a quantitative assessment of this pharmacodynamic effect. Further investigation in larger SLE cohorts is ongoing to confirm these findings and establish the clinical efficacy of this compound in a broader lupus population. This technical guide summarizes the core findings to date, providing a valuable resource for the scientific and drug development community.
References
- 1. invivogen.com [invivogen.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 9. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Afimetoran in Peripheral Blood Mononuclear Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afimetoran (BMS-986256) is an investigational, first-in-class, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources.[1][5] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[1][5][6] This technical guide provides a comprehensive overview of the cellular targets of this compound within peripheral blood mononuclear cells (PBMCs), detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Introduction to this compound
This compound is an indole-based small molecule currently under clinical investigation for the treatment of SLE and other autoimmune disorders.[1][7][8] Its therapeutic rationale is based on the inhibition of aberrant TLR7 and TLR8 activation, which is a significant driver of the inflammatory cascade and autoantibody production in lupus.[5][9] By antagonizing these receptors, this compound aims to suppress the downstream signaling pathways, including the Nuclear Factor kappa B (NF-κB) and Interferon Regulatory Factor (IRF) pathways, thereby reducing the production of pro-inflammatory cytokines and interferons.[1][5][10]
Primary Cellular Targets: TLR7 and TLR8
The principal cellular targets of this compound in PBMCs are TLR7 and TLR8.[1][11] These receptors are primarily expressed in the endosomes of various immune cells.
Cellular Distribution of TLR7 and TLR8 in PBMCs
| Cell Type | TLR7 Expression | TLR8 Expression | Key Role in Pathogenesis |
| Plasmacytoid Dendritic Cells (pDCs) | High | Low | Major producers of Type I interferons (IFNs) upon TLR7 activation, a central pathogenic mechanism in SLE.[5] |
| B cells | Moderate | Low | TLR7 signaling contributes to the survival and activation of autoreactive B cells and autoantibody production.[9][12] |
| Monocytes/Macrophages | Low | High | TLR8 activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4] |
| Myeloid Dendritic Cells (mDCs) | Low | High | Contribute to the inflammatory environment through the production of various cytokines upon TLR8 stimulation.[4] |
Mechanism of Action
While the precise binding mechanism of this compound is not yet fully elucidated, it is hypothesized to function by stabilizing the inactive conformation of TLR7 and TLR8, thereby preventing their activation by ssRNA ligands.[1] This antagonism effectively blocks the initiation of downstream signaling cascades.
Signaling Pathway Inhibition
This compound demonstrates equipotent inhibition of both TLR7 and TLR8.[2][5] This dual antagonism is critical as both receptors contribute to the inflammatory milieu in autoimmune diseases. The inhibition of these receptors leads to a reduction in the activation of key transcription factors, NF-κB and IRF, resulting in decreased expression of a wide range of pro-inflammatory genes.[1][10]
Quantitative Data Summary
Pharmacodynamic analyses from clinical studies have demonstrated a rapid and sustained response to this compound treatment.
| Parameter | Finding | Study Population | Reference |
| TLR7/8 Pathway Gene Expression | Significant reduction in the expression of TLR7 and TLR8 pathway genes. | Patients with CLE | [4] |
| Pro-inflammatory Cytokine Levels | Markedly reduced levels of IL-6, TNFα, IL-18, IFNγ, CCL3/MiP1α, and CCL4/MiP1β. | Patients with CLE | [4] |
| Interferon-1 Gene Signature | All patients receiving this compound showed a change in the interferon-1 gene signature (P < 0.0001) at week 16. | Patients with CLE | [2] |
| Immune Cell Population Modulation | Robust pharmacodynamic activity observed on immune cell populations, including immature and activated dendritic cells and macrophages. | Patients with CLE | [4] |
| Steroid-Sparing Effect | Reversed the resistance of bone marrow pDCs and B cells to prednisolone-induced apoptosis in a lupus mouse model. | NZB/W mice | [5][13] |
| Projected Target Inhibition | Plasma concentrations exceeded the projected targeted 24-hour 90% inhibition concentration, supporting once-daily dosing. | Patients with CLE | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on PBMCs.
In Vitro TLR7/8 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on human TLR7 and TLR8 signaling pathways.
Cell Lines:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
THP1-Dual™ cells (InvivoGen), which are differentiated into a macrophage-like phenotype. These cells express endogenous levels of TLR7 and TLR8.
Methodology:
-
HEK-Blue™ or THP1-Dual™ cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Cells are then stimulated with a specific TLR7 agonist (e.g., Gardiquimod) or a TLR8 agonist (e.g., TL8-506) for 18-24 hours.[2]
-
The supernatant is collected, and SEAP activity is measured using a spectrophotometer at 620-650 nm with a QUANTI-Blue™ detection reagent.
-
Inhibition of NF-κB activation is calculated relative to the vehicle-treated, agonist-stimulated control.
Whole Blood Cytokine Release Assay
Objective: To assess the effect of this compound on TLR7/8-mediated cytokine production in a more physiologically relevant ex vivo system.
Methodology:
-
Peripheral whole blood is collected from healthy volunteers or patients into sodium heparin tubes.
-
The whole blood is diluted 1:1 with RPMI-1640 medium.
-
Diluted blood is pre-incubated with a dose range of this compound or vehicle control for 1 hour at 37°C.
-
The blood is then stimulated with a TLR7 agonist (Gardiquimod) or a TLR8 agonist (TL8-506) for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Plasma is separated by centrifugation.
-
Cytokine levels (e.g., TNF-α, IL-6, IFN-γ) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Transcriptomics Analysis of Peripheral Blood
Objective: To evaluate the global gene expression changes in peripheral blood following this compound treatment.
Methodology:
-
Peripheral whole blood is collected from study participants at baseline and various time points post-treatment into PAXgene Blood RNA tubes.
-
Total RNA is extracted from the whole blood samples using a PAXgene Blood RNA Kit.
-
RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop spectrophotometer.
-
mRNA is enriched and converted to cDNA, followed by library preparation for RNA sequencing (RNA-Seq).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic analysis is conducted to identify differentially expressed genes between this compound-treated and placebo groups.
-
Gene Set Variation Analysis (GSVA) is performed to identify enrichment of specific biological pathways, such as TLR signaling, interferon response, and inflammatory pathways.[4]
Conclusion
This compound is a selective dual inhibitor of TLR7 and TLR8, targeting key cell types within the peripheral blood mononuclear cell population that are implicated in the pathophysiology of autoimmune diseases like lupus. Its mechanism of action involves the suppression of the NF-κB and IRF signaling pathways, leading to a broad reduction in pro-inflammatory cytokine and interferon production. The quantitative data from preclinical and clinical studies demonstrate potent and sustained pharmacodynamic effects, supporting its ongoing clinical development as a promising oral therapy for patients with autoimmune diseases. The experimental protocols outlined provide a framework for the continued investigation of this compound and other TLR7/8 inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound for Lupus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
Methodological & Application
Application Notes and Protocols: Afimetoran In Vitro Assay Using HEK-Blue™ Reporter Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afimetoran (also known as BMS-986256) is a potent and selective small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and certain endogenous RNA molecules.[4][5] Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[2][6] this compound acts as a dual antagonist, inhibiting the downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB).[2][3][4]
This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on human TLR7 and TLR8 using HEK-Blue™ TLR reporter cells. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[7][8] This system provides a robust and straightforward colorimetric method to quantify the activity of TLR7 and TLR8 signaling in response to agonists and the inhibitory effect of antagonists like this compound.[9][10]
Principle of the Assay
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells are stimulated with their respective TLR agonists, leading to the activation of the NF-κB pathway and subsequent secretion of SEAP. The presence of this compound will inhibit this signaling cascade, resulting in a dose-dependent decrease in SEAP production. The SEAP levels in the cell culture supernatant can be quantified using a detection medium like QUANTI-Blue™ or HEK-Blue™ Detection, which turns purple/blue in the presence of SEAP.[7][11] The absorbance is measured using a spectrophotometer, and the inhibitory potency of this compound is determined by calculating the IC50 value.
Signaling Pathway
The following diagram illustrates the TLR7/8 signaling pathway and the inhibitory action of this compound.
Caption: TLR7/8 signaling pathway and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay.
Caption: Experimental workflow for the this compound in vitro assay.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in various in vitro systems. The following table summarizes representative data.
| Parameter | Cell Type/Assay System | Agonist | Potency (IC50) | Reference |
| IL-6 Inhibition | Human Whole Blood | TLR7 Agonist | Sub-nanomolar to nanomolar | [4] |
| IL-6 Inhibition | Human Whole Blood | TLR8 Agonist | Sub-nanomolar to nanomolar | [4] |
| CD69 Expression on B cells | Human Whole Blood | TLR7 Agonist | Single-digit nanomolar | [4] |
| CD319 Expression on Monocytes | Human Whole Blood | TLR8 Agonist | Single-digit nanomolar | [4] |
| NF-κB Inhibition | HEK-Blue™ hTLR7 Cells | TLR7 Agonist | Not explicitly stated, but potent inhibition observed | [2] |
| NF-κB Inhibition | HEK-Blue™ hTLR8 Cells | TLR8 Agonist | Not explicitly stated, but potent inhibition observed | [2] |
Detailed Experimental Protocols
Materials and Reagents
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)[11] or QUANTI-Blue™ Solution (InvivoGen)
-
DMEM, high glucose (Gibco or equivalent)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Normocin™ (InvivoGen, optional)
-
HEK-Blue™ Selection (InvivoGen)
-
This compound (BMS-986256)
-
TLR7 agonist (e.g., R848, Imiquimod)
-
TLR8 agonist (e.g., R848, ssRNA40)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Cell Culture
-
Thaw and culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.[10]
-
Maintain the cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 100 µg/mL Normocin™. Add the appropriate selection antibiotic (e.g., HEK-Blue™ Selection) to maintain stable transgene expression.[10]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
In Vitro Assay Protocol
-
Cell Seeding:
-
On the day of the experiment, harvest the HEK-Blue™ cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Adjust the cell density to approximately 2.5 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well flat-bottom plate (final cell number per well will be approximately 4.5 x 10^4).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Add 20 µL of the diluted this compound or vehicle control (e.g., medium with the same percentage of DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 1 hour.
-
-
Agonist Stimulation:
-
Prepare the TLR7 and TLR8 agonists at a concentration that induces a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
Add 20 µL of the agonist to the wells containing cells and this compound. For control wells (unstimulated), add 20 µL of medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[9]
-
-
SEAP Detection and Measurement:
-
If using HEK-Blue™ Detection medium, the color change can be directly observed.
-
If using a different culture medium and QUANTI-Blue™ Solution:
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is observed.
-
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the unstimulated control wells from all other readings to correct for background.
-
Normalize the data by setting the absorbance of the agonist-only treated wells (positive control) to 100% activation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced SEAP activity.
Conclusion
The HEK-Blue™ reporter cell-based assay provides a reliable and high-throughput method for characterizing the inhibitory activity of this compound on TLR7 and TLR8 signaling. This protocol offers a detailed framework for researchers to implement this assay in their drug discovery and development efforts, enabling the quantitative assessment of this compound's potency and its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Application Notes and Protocols for BMS-986256 (Afimetoran) Treatment in the NZB/W Lupus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely utilized preclinical model that spontaneously develops an autoimmune syndrome with strong similarities to human SLE, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutics.[1][2] BMS-986256, also known as afimetoran, is a potent and selective oral small molecule inhibitor of Toll-like receptor 7 (TLR7) and TLR8.[3][4] Activation of TLR7 and TLR8 by self-RNA is believed to be a key driver of the production of type I interferons and other pro-inflammatory cytokines that contribute to the pathophysiology of SLE.[5][6] Preclinical studies in the NZB/W lupus mouse model have demonstrated the robust efficacy of this compound in ameliorating disease, highlighting its therapeutic potential for SLE.[3][5][7]
These application notes provide a comprehensive overview of the use of BMS-986256 in the NZB/W mouse model, including its mechanism of action, key experimental findings, and detailed protocols for in vivo studies.
Mechanism of Action
BMS-986256 is a dual antagonist of TLR7 and TLR8, which are endosomal receptors that play a crucial role in innate immunity by recognizing single-stranded RNA (ssRNA).[5][6] In SLE, the accumulation of apoptotic debris can lead to the inappropriate activation of TLR7 and TLR8 in immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.[7] This activation triggers downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[5][6] This results in the production of pro-inflammatory cytokines and type I interferons, which are central to the pathogenesis of lupus.[7] BMS-986256 is hypothesized to act by binding to TLR7 and TLR8, preventing their activation by endogenous ssRNA and thereby inhibiting the downstream inflammatory cascade.[3]
Efficacy of BMS-986256 in the NZB/W Mouse Model
Studies have evaluated the therapeutic efficacy of BMS-986256 in NZB/W mice with both moderate and advanced lupus nephritis.
Study in NZB/W Mice with Moderate Disease
In a study involving NZB/W mice with moderate proteinuria (60–100 mg/dL), once-daily oral administration of BMS-986256, both alone and in combination with prednisolone, demonstrated significant efficacy.[3][5][8]
Table 1: Summary of BMS-986256 Efficacy in NZB/W Mice with Moderate Disease
| Parameter | Vehicle | BMS-986256 (Selected Doses) | Prednisolone (low-dose) | BMS-986256 + Prednisolone |
| Survival | Decreased | Improved | Improved | Markedly Improved |
| Proteinuria | Increased | Dose-dependent Suppression | Moderate Suppression | Significant Suppression |
| Kidney Injury Markers (NGAL, TIMP1) | Elevated | Dose-dependent Suppression | Moderate Suppression | Significant Suppression |
| Splenomegaly | Present | Reduced | Reduced | Markedly Reduced |
| Age-Associated B-cells (ABCs) | Increased | Suppressed | Moderately Suppressed | Markedly Suppressed |
| Serum Autoantibodies (anti-dsDNA, ANA) | High Titers | Dose-dependent Suppression | Moderate Suppression | Significant Suppression |
| Plasma IL-12p40 | Elevated | Dose-dependent Suppression | Moderate Suppression | Significant Suppression |
Note: Specific dosages for BMS-986256 in the moderate disease model and quantitative data for the endpoints are not publicly available in the reviewed literature. The table reflects the qualitative findings reported in conference abstracts.
Study in NZB/W Mice with Advanced Disease
In a more challenging model of advanced lupus with established proteinuria (>100 mg/dL), BMS-986256 demonstrated robust therapeutic effects.[4][7]
Table 2: Summary of BMS-986256 Efficacy in NZB/W Mice with Advanced Disease
| Parameter | Vehicle | BMS-986256 (0.25 mg/kg) | Prednisolone (low-dose, 1 mg/kg) | BMS-986256 + Prednisolone |
| Survival Rate | 47% | 92% | Not specified | 100% |
| Proteinuria | Persistently High | Reversed in surviving animals | No significant modulation | Reversed in surviving animals |
| Glomerular IgG Deposition | Severe | Reversed | Not specified | Reversed |
| Kidney Tissue Damage | Severe | Reversed | Not specified | Reversed |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the available literature for studying the effects of BMS-986256 in the NZB/W lupus mouse model.
Experimental Workflow
Animal Model and Husbandry
-
Model: Female NZB/W F1 mice.
-
Source: Procure from a reputable vendor (e.g., The Jackson Laboratory).
-
Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Disease Monitoring and Group Allocation
-
Proteinuria Monitoring: Beginning at an appropriate age (e.g., 16-20 weeks), monitor urinary protein levels weekly using urinalysis test strips.[9][10]
-
Group Allocation: Once mice develop proteinuria indicative of moderate (60-100 mg/dL) or advanced (>100 mg/dL) disease, randomize them into treatment groups.[5][7] Ensure that the average proteinuria levels are comparable across all groups at the start of treatment.
Drug Formulation and Administration
-
BMS-986256 Formulation: Prepare a formulation suitable for oral gavage. A vehicle consisting of 10% ethanol, 45% polyethylene glycol 300, 5% PLURONIC® F68, and 40% 20 mM citrate buffer has been reported.[1]
-
Prednisolone Formulation: A common vehicle for prednisolone is 0.5% methylcellulose and 0.2% Tween 80 in water.[1]
-
Administration: Administer the designated treatment (vehicle, BMS-986256, prednisolone, or combination) once daily via oral gavage. The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).[11][12]
In-life Assessments
-
Survival: Monitor survival daily.
-
Body Weight: Record body weights weekly.
-
Proteinuria: Continue to monitor proteinuria weekly throughout the study.
Terminal Sample Collection and Processing
-
Euthanasia: At the study endpoint, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture. Allow blood to clot at room temperature to obtain serum, or collect in EDTA-containing tubes and centrifuge to obtain plasma. Store at -80°C.
-
Organ Collection: Harvest spleens and kidneys. Weigh the organs. One kidney can be fixed in 10% neutral buffered formalin for histology, while the other can be snap-frozen for molecular or proteomic analysis. The spleen can be processed for splenocyte isolation for flow cytometry.
Ex vivo Analyses
-
Kidney Histology: Process formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerulonephritis.
-
Immunofluorescence: Use frozen kidney sections to stain for IgG and complement C3 deposition in the glomeruli.
-
Serum Autoantibody Analysis: Measure levels of anti-dsDNA and other anti-nuclear antibodies in the serum using commercially available ELISA kits.
-
Plasma Cytokine Analysis: Quantify plasma levels of IL-12p40 and other relevant cytokines using a multiplex immunoassay platform (e.g., Luminex).
-
Flow Cytometry for Age-Associated B-cells (ABCs):
-
Prepare a single-cell suspension of splenocytes.
-
Perform red blood cell lysis.
-
Stain cells with a cocktail of fluorescently-labeled antibodies against B cell markers (e.g., CD19, B220) and ABC markers (e.g., CD11c, T-bet).[5][13][14]
-
Acquire data on a flow cytometer and analyze the percentage of ABCs within the B cell population.
-
Conclusion
BMS-986256 (this compound) has demonstrated significant therapeutic potential in the NZB/W mouse model of lupus, effectively improving survival and reducing key markers of disease pathology, both as a monotherapy and in combination with corticosteroids. The provided protocols offer a framework for conducting preclinical studies to further investigate the efficacy and mechanism of action of this promising TLR7/8 inhibitor. Further research is warranted to fully elucidate the quantitative dose-response relationships and long-term effects of BMS-986256 in lupus models.
References
- 1. medcommsvdp.web.bms.com [medcommsvdp.web.bms.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. lupus.bmj.com [lupus.bmj.com]
- 8. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and urinary microRNA alterations in NZB/W mice with hydroxychloroquine or prednisone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phenotypic and functional characteristics of murine CD11c+ B cells which is suppressed by metformin [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
Preparation of Afimetoran for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of Afimetoran (BMS-986256), a selective TLR7/8 antagonist, for in vivo administration in research settings. The following information is intended to guide researchers in formulating this compound for optimal delivery and to ensure consistency in experimental outcomes.
Data Presentation: this compound Formulation for In vivo Studies
For successful in vivo experiments, achieving a clear and stable solution of this compound is crucial. The choice of vehicle can significantly impact the compound's solubility and bioavailability. Below is a summary of recommended vehicle compositions and the corresponding solubility of this compound.
| Vehicle Composition | Achievable Concentration & Solubility | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.62 mM); Clear solution | Oral (p.o.) | This is a common vehicle for oral administration of poorly soluble compounds. The combination of DMSO, PEG300, and Tween-80 acts as a co-solvent and surfactant system to enhance solubility.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.62 mM); Clear solution | Oral (p.o.) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[1][2] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL (5.62 mM); Clear solution | Oral (p.o.) | Corn oil is a lipid-based vehicle suitable for oral administration. DMSO is used to initially dissolve the compound before suspension in the oil.[1][2] |
| In Vitro Solubility | |||
| DMSO | 100 mg/mL (224.94 mM) | N/A | Requires sonication and pH adjustment to 2 with HCl to achieve this concentration. This high concentration is typically used for preparing stock solutions for in vitro assays or for dilution into in vivo formulations.[1] |
| Ethanol | 2 mg/mL (4.50 mM) | N/A | Requires sonication and heating to 60°C.[1] |
Experimental Protocols
The following are detailed step-by-step protocols for preparing this compound for in vivo administration. It is recommended to prepare the formulation fresh on the day of the experiment.[2]
Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to prepare a final formulation of 2.5 mg/mL, you can prepare a 25 mg/mL stock solution in DMSO.[2]
-
-
Add Co-solvents Sequentially:
-
Final Dilution with Saline:
-
Slowly add the required volume of saline to the mixture while vortexing to bring the formulation to the final desired volume and concentration.[2]
-
Ensure the final solution is clear and free of any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]
-
Example for 1 mL of 2.5 mg/mL this compound Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex to obtain the final 1 mL solution.[2]
Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD/Saline)
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the SBE-β-CD Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
-
Prepare this compound Stock Solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
-
Combine and Mix:
-
In a sterile tube, add the required volume of the 20% SBE-β-CD solution.
-
Add the this compound stock solution to the SBE-β-CD solution. The volume of the DMSO stock should be 10% of the final volume.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
Protocol 3: Oil-Based Formulation (DMSO/Corn Oil)
This protocol is for preparing an oil-based suspension for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
-
Suspend in Corn Oil:
-
In a sterile tube, add the required volume of corn oil.
-
Add the this compound stock solution to the corn oil. The volume of the DMSO stock should be 10% of the final volume.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
In Vivo Administration Considerations
-
Route of Administration: this compound is orally active and has been administered in preclinical models via oral gavage (p.o.).[1][2]
-
Dosage: In a murine lupus model, this compound showed therapeutic effects at a dosage of 0.25 mg/kg administered once daily.[1][2]
-
Stability: It is recommended to prepare the dosing solutions fresh daily. If a stock solution in DMSO is prepared, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TLR7/8 signaling pathway.
Caption: Step-by-step workflow for preparing this compound formulation.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Afimetoran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afimetoran (BMS-986256) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system that recognize single-stranded RNA (ssRNA) viruses and certain endogenous RNA molecules.[3][4] Dysregulation of TLR7 and TLR8 signaling is a key driver in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[1][5] this compound is designed to inhibit the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and Type I interferons (IFNs), which are central to the autoimmune response.[1][6]
Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of immunomodulatory agents like this compound.[7][8] It allows for the high-throughput, multi-parameter analysis of individual cells, providing critical insights into the pharmacodynamics and mechanism of action of the drug. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations.
Mechanism of Action of this compound
This compound competitively binds to TLR7 and TLR8, preventing the binding of their natural ligands. This blockade inhibits the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways, including the NF-κB and IRF7 pathways. The ultimate effect is a significant reduction in the transcription and secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I IFNs (e.g., IFN-α, IFN-β).[1][3][4]
Data Presentation: Expected Effects of this compound on Immune Cell Populations
The following tables summarize the anticipated quantitative changes in various immune cell parameters following treatment with this compound, based on its mechanism of action and preclinical/clinical findings.[6][9] These tables can serve as a template for presenting experimental data.
Table 1: Changes in Immune Cell Frequencies
| Cell Population | Marker Profile | Expected Change with this compound | Rationale |
| Plasmacytoid Dendritic Cells (pDCs) | Lin- HLA-DR+ CD123+ CD303+ | ↓ Frequency or ↓ Activation | pDCs are a major source of Type I IFN via TLR7 activation.[9] |
| B Cells | CD19+ | ↓ Plasmablast differentiation | TLR7/8 signaling contributes to B cell activation and differentiation. |
| Monocytes (Classical) | CD14++ CD16- | ↓ Activation marker expression | Monocytes express TLR8 and produce inflammatory cytokines upon activation. |
| T Helper Cells (Th1) | CD3+ CD4+ CXCR3+ | ↓ Frequency or ↓ IFN-γ production | Reduced IL-12 from APCs may skew T cell differentiation away from Th1. |
Table 2: Changes in Intracellular Cytokine Production and Signaling
| Parameter | Cell Type | Expected Change with this compound | Rationale |
| pSTAT1 | Monocytes, pDCs | ↓ | Downstream of Type I IFN receptor signaling. |
| Intracellular IFN-α | pDCs | ↓ | Direct product of TLR7 activation in pDCs. |
| Intracellular TNF-α | Monocytes | ↓ | Product of TLR8-mediated NF-κB activation. |
| Intracellular IL-6 | Monocytes, B cells | ↓ | Pro-inflammatory cytokine downstream of TLR7/8 signaling. |
Table 3: Changes in Apoptosis Rates
| Cell Population | Marker Profile | Expected Change with this compound | Rationale |
| Plasmacytoid Dendritic Cells (pDCs) | Lin- HLA-DR+ CD123+ | ↑ Apoptosis (reversal of steroid resistance) | This compound can reverse TLR7-mediated resistance to steroid-induced apoptosis.[3][10] |
| B Cells | CD19+ | ↑ Apoptosis (reversal of steroid resistance) | Similar to pDCs, this compound may restore sensitivity to glucocorticoid-induced apoptosis.[3][10] |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of immune cells treated with this compound.
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to identify and quantify major immune cell subsets affected by this compound.
Workflow Diagram
Materials:
-
PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies (see proposed panel below).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Start with freshly isolated PBMCs or thawed cryopreserved cells. Adjust cell concentration to 1 x 10^7 cells/mL in RPMI-1640 medium.
-
In Vitro Treatment (if applicable): Add this compound at the desired concentrations to the cell suspension. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours) at 37°C, 5% CO2.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 2 mL of FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer.
Proposed Immunophenotyping Panel:
| Marker | Fluorochrome | Target Cell Population |
| CD3 | e.g., APC-H7 | T Cells |
| CD4 | e.g., BUV395 | Helper T Cells |
| CD8 | e.g., BV786 | Cytotoxic T Cells |
| CD19 | e.g., PE-Cy7 | B Cells |
| CD14 | e.g., FITC | Monocytes |
| CD16 | e.g., PerCP-Cy5.5 | Monocyte subsets, NK Cells |
| HLA-DR | e.g., BV605 | Antigen Presenting Cells |
| CD123 | e.g., PE | Plasmacytoid Dendritic Cells |
| CD303 (BDCA-2) | e.g., APC | Plasmacytoid Dendritic Cells |
| Lineage Cocktail (CD3, CD14, CD19, CD20, CD56) | e.g., Biotin + Streptavidin-BV421 | Dump channel for pDC identification |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines and phosphoproteins to assess the direct impact of this compound on signaling pathways.
Workflow Diagram
Materials:
-
Cells prepared and treated as in Protocol 1.
-
TLR7/8 agonist (e.g., R848/Resiquimod).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization Buffer Kit.
-
Permeabilization Wash Buffer.
-
Fluorochrome-conjugated antibodies for surface and intracellular targets.
Procedure:
-
Cell Stimulation: Following treatment with this compound, stimulate cells with a TLR7/8 agonist (e.g., 1 µg/mL R848) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining: Perform surface staining as described in Protocol 1, steps 3-6.
-
Fixation and Permeabilization: Resuspend cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Washing: Wash the cells with 1 mL of Permeabilization Wash Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the intracellular antibody cocktail.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with Permeabilization Wash Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Proposed Intracellular Staining Panel:
| Marker (Surface) | Fluorochrome | Target Cell Population |
| CD14 | e.g., FITC | Monocytes |
| HLA-DR | e.g., BV605 | Antigen Presenting Cells |
| CD123 | e.g., PE | Plasmacytoid Dendritic Cells |
| Marker (Intracellular) | Fluorochrome | Target Parameter |
| pSTAT1 (pY701) | e.g., Alexa Fluor 647 | IFN signaling |
| IFN-α | e.g., APC | Type I IFN production |
| TNF-α | e.g., BV711 | Pro-inflammatory cytokine |
| IL-6 | e.g., PE-Dazzle594 | Pro-inflammatory cytokine |
| Viability Dye | e.g., Fixable Viability Dye | Exclude dead cells |
Protocol 3: Apoptosis Assay
This protocol is designed to measure the effect of this compound on the apoptosis of immune cells, particularly in the context of reversing steroid resistance.[3][10]
Workflow Diagram
Materials:
-
Cells prepared and treated as in Protocol 1. Consider co-treatment with a glucocorticoid like dexamethasone.
-
Annexin V Apoptosis Detection Kit (containing Annexin V, a viability dye like 7-AAD or PI, and Annexin V Binding Buffer).
-
Fluorochrome-conjugated antibodies for surface markers.
Procedure:
-
Cell Preparation and Treatment: Isolate and treat cells as described in Protocol 1. Include conditions with this compound alone, a glucocorticoid alone, and a combination of both.
-
Washing: Wash cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add Stains: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of the viability dye (e.g., 7-AAD).
-
Surface Markers: Add the surface antibody cocktail to identify specific cell populations (e.g., CD19 for B cells, CD123 for pDCs).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and acquire on a flow cytometer immediately (within 1 hour).
Data Analysis:
-
Live cells: Annexin V-negative and viability dye-negative.
-
Early apoptotic cells: Annexin V-positive and viability dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunological effects of this compound using flow cytometry. By employing these multi-parameter approaches, researchers can gain valuable insights into the drug's impact on immune cell frequencies, activation states, signaling pathways, and apoptosis, thereby accelerating the development and understanding of this novel therapeutic agent for autoimmune diseases.
References
- 1. Flow cytometric analysis of intracellular interferon-gamma synthesis in rat CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Phenotype as a Biomarker for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous apoptosis of blood dendritic cells in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunophenotyping Reveals Distinct Subgroups of Lupus Patients Based on their Activated T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 8. TLR7/8 signaling activation enhances the potency of human pluripotent stem cell-derived eosinophils in cancer immunotherapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry and systemic lupus erythematosus: how cells tell the story of the disease | Immunostep Biotech [immunostep.com]
- 10. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
Application Note: Measuring IL-6 and TNF-alpha Inhibition by Afimetoran in Whole Blood Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA). Aberrant activation of these receptors is implicated in the pathophysiology of various autoimmune diseases, such as systemic lupus erythematosus (SLE). Upon activation, TLR7 and TLR8 initiate downstream signaling cascades, leading to the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). By blocking this upstream signaling, this compound aims to reduce the production of these key inflammatory mediators.
This application note provides a detailed protocol for a whole blood assay to measure the inhibitory activity of this compound on IL-6 and TNF-alpha production. This ex vivo assay format is highly relevant as it maintains the complex interactions between various blood cell types, providing a more physiologically representative model compared to assays using isolated peripheral blood mononuclear cells (PBMCs). The protocol utilizes a synthetic TLR7/8 agonist, such as R848 (Resiquimod), to stimulate cytokine production, which can then be quantified to determine the potency of this compound.
Signaling Pathway
The following diagram illustrates the TLR7/8 signaling pathway and the mechanism of action for this compound. Activation by ssRNA or synthetic agonists leads to the recruitment of adaptor proteins like MyD88, initiating a cascade that culminates in the activation of transcription factors such as NF-κB. This, in turn, drives the expression and secretion of pro-inflammatory cytokines. This compound exerts its effect by antagonizing the TLR7 and TLR8 receptors directly.
Experimental Protocol
This protocol describes the steps to evaluate the dose-dependent inhibition of TLR7/8 agonist-induced IL-6 and TNF-alpha production by this compound in human whole blood.
Materials and Reagents
-
Whole Blood: Freshly collected human whole blood from healthy donors in collection tubes containing Sodium or Lithium Heparin anticoagulant.
-
Test Compound: this compound (BMS-986256), prepared as a stock solution in DMSO (e.g., 10 mM) and serially diluted to desired concentrations.
-
TLR7/8 Agonist: R848 (Resiquimod), prepared as a stock solution in DMSO or water and diluted in RPMI 1640.
-
Cell Culture Medium: RPMI 1640.
-
Vehicle Control: DMSO, diluted to match the final concentration in the highest this compound dose.
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Reagent Reservoirs: Sterile reservoirs for multichannel pipetting.
-
Incubator: Humidified incubator set at 37°C and 5% CO₂.
-
Centrifuge: Plate centrifuge with appropriate carriers.
-
Cytokine Quantification Kit: ELISA or multiplex immunoassay kits for human IL-6 and TNF-alpha.
Experimental Workflow
The overall workflow for the whole blood assay is depicted below.
Detailed Procedure
-
Blood Collection: Collect human whole blood into vacutainer tubes containing a heparin anticoagulant. The assay should be initiated within 2-3 hours of blood collection. Gently invert the tube several times to mix before use.
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in RPMI 1640 from the stock solution. These will be the 20X working solutions.
-
Prepare a vehicle control (DMSO) diluted to the same final concentration as the highest this compound dose.
-
-
Assay Setup:
-
Using a multichannel pipette, add 180 µL of whole blood to each well of a 96-well plate.
-
Add 10 µL of the 20X this compound serial dilutions or vehicle control to the appropriate wells in triplicate.
-
Mix gently by tapping the plate.
-
-
Pre-incubation: Place the plate in a 37°C, 5% CO₂ incubator for 30 minutes.
-
Stimulation:
-
Prepare a 20X working solution of R848 in RPMI 1640. The final concentration should be optimized, but a starting point of 1 µM is recommended.[2]
-
Add 10 µL of the 20X R848 solution to all wells except the unstimulated controls.
-
Add 10 µL of RPMI 1640 medium to the unstimulated control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C, 5% CO₂. The optimal incubation time may vary and should be determined empirically; 18 hours is a common duration.
-
Plasma Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes at room temperature to pellet the cells.
-
Carefully collect 100 µL of the plasma supernatant from each well without disturbing the cell pellet and transfer to a new 96-well plate.
-
Store the plasma samples at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and TNF-alpha in the collected plasma samples using a commercially available ELISA or multiplex immunoassay kit, following the manufacturer’s instructions.
-
Data Analysis
-
Calculate the mean cytokine concentration for each triplicate.
-
Determine the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = (1 - [(Cytokine)this compound - (Cytokine)Unstimulated] / [(Cytokine)Stimulated_Vehicle - (Cytokine)Unstimulated]) x 100
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
Data Presentation
Pharmacodynamic analyses from clinical studies have demonstrated that this compound potently inhibits the production of TLR7- and TLR8-mediated cytokines in whole blood.[1][3] In a Phase 1b study in patients with cutaneous lupus erythematosus, daily oral administration of this compound led to a rapid and sustained reduction in the expression of TLR7/8 pathway-associated cytokines.[1][4]
The table below summarizes the observed inhibitory effects on IL-6 and TNF-alpha secretion in whole blood samples from patients treated with this compound after stimulation with TLR7 and TLR8 agonists.
| Cytokine | Stimulant | Observed Inhibition by this compound | Reference |
| IL-6 | TLR7 Agonist | >90% inhibition | [1] |
| TNF-alpha | TLR7 Agonist | >90% inhibition | [1] |
| IL-6 | TLR8 Agonist | Complete inhibition | [1] |
| TNF-alpha | TLR8 Agonist | Complete inhibition | [1] |
Note: Data is derived from a clinical study where patients received daily oral this compound. "Complete inhibition" indicates a reduction of cytokine secretion to levels near or below the lower limit of quantification.
Conclusion
The whole blood assay described provides a robust and physiologically relevant method for assessing the inhibitory activity of the TLR7/8 antagonist this compound. This protocol can be used to determine the potency of this compound in inhibiting the production of key pro-inflammatory cytokines, IL-6 and TNF-alpha. The data confirms that this compound is a potent inhibitor of TLR7/8-mediated cytokine release, supporting its mechanism of action and therapeutic potential in autoimmune diseases.
References
- 1. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole blood stimulation provides preliminary evidence of altered immune function following SRC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects and exploratory efficacy of this compound, a TLR7/8 inhibitor, in patients with cutaneous lupus erythematosus | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 4. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Afimetoran in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Afimetoran in cell-based assays. The information is intended for researchers, scientists, and drug development professionals to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] Its primary mechanism involves inhibiting the downstream signaling pathways activated by these receptors, specifically the NF-κB and IRF pathways, which are crucial for the production of pro-inflammatory cytokines and type I interferons.[1]
Q2: My cells show unexpected cytotoxicity or reduced proliferation at concentrations where I expect to see only TLR7/8 inhibition. Could this be an off-target effect?
While this compound has a favorable safety profile in clinical studies, unexpected cytotoxicity in cell-based assays at high concentrations could indicate off-target effects or compound-related artifacts.[6][7][8] It is crucial to differentiate between specific off-target pharmacology and non-specific effects.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, confirm the IC50 of this compound for TLR7 and TLR8 inhibition in your specific assay system. This will establish a therapeutic window.
-
Cell Line Specificity: Test the cytotoxic effect on a panel of cell lines, including some that do not express TLR7 or TLR8. Off-target cytotoxicity would likely persist in these cell lines.
-
Assay Artifacts: Rule out assay-specific artifacts. For example, at high concentrations, compounds can interfere with reporter enzymes (e.g., luciferase) or cause cellular stress that impacts viability assays (e.g., MTT, MTS).[9][10]
Q3: I am observing modulation of a signaling pathway that is not downstream of TLR7/8. What could be the cause?
This compound is an indole-based small molecule.[3][4] This scaffold is present in many kinase inhibitors.[11][12][13] Therefore, a plausible off-target effect could be the inhibition of one or more protein kinases.
Investigative Strategy:
-
Kinase Profiling: The most definitive way to identify off-target kinase activity is to perform a broad kinase screen (kinome scan) with this compound.[14][15]
-
Phospho-protein Analysis: Use western blotting or phospho-proteomics to assess the phosphorylation status of key nodes in the unexpected signaling pathway.
-
Use of Control Compounds: Compare the cellular phenotype induced by this compound with that of known inhibitors of the suspected off-target pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for TLR7/8 Inhibition
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage range for all experiments. |
| Cell Density | Inconsistent cell seeding density can affect the response to stimuli. Ensure precise and uniform cell plating. |
| Agonist Concentration | The IC50 of an antagonist is dependent on the concentration of the agonist used. Use a consistent concentration of TLR7/8 agonist (e.g., R848) at or near its EC80 for all experiments. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous TLR ligands or inhibitors. Test new lots of FBS before use in critical experiments. |
| Compound Solubility | Poor solubility of this compound at higher concentrations can lead to inaccurate results. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed 0.5%. |
Issue 2: Apparent Activation of a Reporter Pathway at High Concentrations
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reporter Enzyme Interference | High concentrations of small molecules can directly inhibit or stabilize reporter enzymes like luciferase, leading to a false signal.[10] Perform a counter-screen with purified luciferase enzyme and this compound. |
| Cellular Stress Response | High compound concentrations can induce cellular stress, which may non-specifically activate certain signaling pathways, including some transcription factors. Monitor for markers of cellular stress. |
| Compound Autoflourescence | If using a fluorescent reporter, the compound itself may be fluorescent at the excitation/emission wavelengths of the reporter, leading to a false positive signal. Measure the fluorescence of the compound in cell-free media. |
Experimental Protocols
Protocol 1: NF-κB/IRF Reporter Assay for this compound Potency
This protocol is for determining the IC50 of this compound in a cell line expressing TLR7 or TLR8 and a corresponding reporter construct (e.g., NF-κB-luciferase).
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB or IRF-inducible reporter (e.g., SEAP or luciferase).
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin).
-
TLR7/8 agonist (e.g., R848).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay medium (e.g., Opti-MEM).
-
Reporter detection reagents (e.g., Luciferase Assay System).
-
White, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare a solution of the TLR7/8 agonist at 2X the final desired concentration (e.g., EC80).
-
Treatment:
-
Carefully remove the growth medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the 2X agonist solution. The final volume in each well should be uniform.
-
Include control wells: cells + agonist + vehicle (0% inhibition) and cells + vehicle only (background).
-
-
Incubation: Incubate the plate for a duration appropriate for the specific reporter (e.g., 6-24 hours for luciferase).
-
Detection: Add the reporter detection reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Kinase Inhibition Counter-Screen (Conceptual Workflow)
This protocol outlines the steps to investigate if an unexpected cellular phenotype is due to off-target kinase inhibition.
Procedure:
-
Phenotypic Confirmation: Reproduce the unexpected phenotype (e.g., inhibition of a specific cell signaling event) with a fresh dilution series of this compound.
-
Hypothesize Potential Kinase Targets: Based on the observed phenotype, identify potential kinase pathways that might be involved.
-
In Vitro Kinase Assay Panel: Screen this compound at one or more concentrations against a panel of purified kinases. Commercial services are available for broad kinome screening.[14][15]
-
Cellular Target Engagement: For any hits from the in vitro screen, validate their inhibition in a cellular context. This can be done by:
-
Western Blot: Probing for the phosphorylation of a direct substrate of the candidate off-target kinase in cells treated with this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the protein upon ligand binding.
-
-
Comparison with Known Inhibitors: Compare the cellular phenotype induced by this compound with that of a known, selective inhibitor of the identified off-target kinase. A similar phenotype would provide strong evidence for the off-target effect.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical on-target vs. off-target effects.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BMS-986256) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | C26H32N6O | CID 132271862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Kinase Inhibitor Profiling Method Gives New Therapeutic Insights + | Bioworld | BioWorld [bioworld.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
Mitigating cytotoxicity of Afimetoran at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxic effects of Afimetoran at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What is the likely mechanism?
A1: While this compound has shown a favorable safety profile in preclinical and clinical studies, high concentrations of any small molecule compound can lead to off-target effects and cytotoxicity in vitro. This compound is an indole-based small molecule. While many indole derivatives are well-tolerated by normal cells, some can induce cytotoxicity through various mechanisms, including the induction of apoptosis.[1][2] A common mechanism of drug-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. Another possibility is the impairment of mitochondrial function.
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A2: Signs of cytotoxicity include:
-
A significant reduction in cell viability and proliferation, which can be measured using assays like MTT or CellTiter-Glo®.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased membrane permeability, detectable with dyes like trypan blue or propidium iodide.
-
Activation of apoptotic pathways, which can be assessed by measuring caspase activity or using annexin V staining.
Q3: Can the choice of cell line influence the observed cytotoxicity of this compound?
A3: Yes, the sensitivity to a cytotoxic compound can vary significantly between different cell types. This can be due to differences in metabolic pathways, expression of drug transporters, or the presence of specific off-targets. It is crucial to consider the characteristics of your chosen cell line when interpreting cytotoxicity data.
Q4: Are there any general strategies to reduce drug-induced cytotoxicity in vitro?
A4: Yes, several strategies can be employed to mitigate in vitro cytotoxicity. These include:
-
Co-incubation with antioxidants: If cytotoxicity is mediated by oxidative stress, the addition of an antioxidant like N-acetylcysteine (NAC) can be beneficial.[3][4][5]
-
Modification of cell culture media: Altering the energy source in the media (e.g., replacing glucose with galactose) can reveal underlying mitochondrial toxicity and help in understanding the cytotoxic mechanism.[6][7][8][9][10]
-
Optimizing drug exposure time: Reducing the incubation time with high concentrations of the compound may lessen cytotoxic effects while still allowing for the assessment of its primary activity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations intended for efficacy studies.
Troubleshooting Steps:
-
Confirm the Purity and Integrity of this compound: Ensure the compound is of high purity and has been stored correctly to prevent degradation, which could lead to toxic byproducts.
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help determine the precise concentration at which cytotoxicity becomes significant (IC50 for cytotoxicity). This allows for the selection of a concentration range that is effective for the primary endpoint without causing excessive cell death.
-
Assess for Oxidative Stress: Co-incubate your cells with this compound and a potent antioxidant like N-acetylcysteine (NAC). A rescue of cell viability in the presence of NAC would suggest that oxidative stress is a contributing factor to the observed cytotoxicity.
-
Investigate Mitochondrial Toxicity: Culture your cells in media where glucose is replaced with galactose. Cells grown in galactose are more reliant on mitochondrial respiration for ATP production. Increased cytotoxicity in galactose media compared to glucose media suggests that this compound may be affecting mitochondrial function.[7][10]
Data Presentation
Table 1: Hypothetical Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
| This compound Concentration (µM) | % Cell Viability (this compound alone) | % Cell Viability (+ 5mM NAC) |
| 1 | 98 ± 3 | 99 ± 2 |
| 10 | 85 ± 5 | 95 ± 4 |
| 50 | 40 ± 6 | 75 ± 5 |
| 100 | 15 ± 4 | 50 ± 7 |
This table illustrates a hypothetical scenario where the addition of NAC improves cell viability in the presence of high concentrations of this compound, suggesting a role for oxidative stress in its cytotoxicity.
Table 2: Hypothetical Impact of Culture Media on this compound Cytotoxicity
| This compound Concentration (µM) | % Cell Viability (Glucose Media) | % Cell Viability (Galactose Media) |
| 1 | 97 ± 4 | 95 ± 3 |
| 10 | 88 ± 3 | 70 ± 6 |
| 50 | 45 ± 5 | 20 ± 4 |
| 100 | 20 ± 6 | 5 ± 2 |
This table presents a hypothetical case where this compound shows increased cytotoxicity in galactose-containing media, indicating potential mitochondrial toxicity.
Experimental Protocols
Protocol 1: Mitigation of Cytotoxicity using N-acetylcysteine (NAC)
Objective: To determine if the cytotoxicity of this compound is mediated by oxidative stress by co-incubating cells with NAC.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 500 mM in sterile water or PBS, pH adjusted to 7.4)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC.
Protocol 2: Assessing Mitochondrial Toxicity using Glucose vs. Galactose Media
Objective: To investigate the potential for this compound to induce mitochondrial toxicity by comparing its cytotoxic effects in cells cultured in high-glucose versus galactose-containing media.
Materials:
-
Cells of interest
-
High-glucose complete cell culture medium (e.g., DMEM with 25 mM glucose)
-
Galactose complete cell culture medium (e.g., DMEM with no glucose, supplemented with 10 mM galactose and 5 mM sodium pyruvate)
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Adaptation (Optional but Recommended): For long-term experiments, gradually adapt cells to the galactose medium over several passages to allow for metabolic reprogramming. For acute toxicity studies, a direct switch may be sufficient.
-
Cell Seeding: Seed cells in two separate 96-well plates at the same density. Culture one plate in high-glucose medium and the other in galactose medium. Allow cells to adhere and acclimate for at least 24 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in both high-glucose and galactose media. Include appropriate vehicle controls for both media types.
-
Cell Treatment: Replace the culture medium in each plate with the corresponding treatment media.
-
Incubation: Incubate the plates for the desired experimental duration.
-
Cell Viability Assessment: Perform a cell viability assay on both plates.
-
Data Analysis: Calculate and compare the IC50 values of this compound in both glucose and galactose media. A significant decrease in the IC50 value in the galactose medium suggests a mitochondrial liability.[10]
Visualizations
Caption: this compound inhibits TLR7/8 signaling pathway.
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. academic.oup.com [academic.oup.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acute Metabolic Switch Assay Using Glucose/Galactose Medium in HepaRG Cells to Detect Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can Galactose Be Converted to Glucose in HepG2 Cells? Improving the in Vitro Mitochondrial Toxicity Assay for the Assessment of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. apjai-journal.org [apjai-journal.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Vitro TLR Inhibitor Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with in vitro Toll-like receptor (TLR) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro TLR inhibitor assays?
A1: Variability in in vitro TLR inhibitor assays can arise from several factors, including cell line authenticity and passage number, reagent quality (especially TLR ligands), inhibitor stability and solubility, and inconsistencies in incubation times and readout methods. It is crucial to standardize these experimental parameters to ensure reproducibility.[1]
Q2: How do I choose the right cell line for my TLR inhibitor experiment?
A2: The choice of cell line is critical for the success of your experiment. Reporter cell lines, such as HEK293 cells stably transfected with a specific TLR and a reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP or luciferase), are commonly used for high-throughput screening.[2][3][4][5][6] These lines provide a clear and quantifiable readout of TLR activation. For more physiologically relevant studies, primary cells like human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1, RAW 264.7) that endogenously express TLRs are often preferred.[5][7] However, primary cells can exhibit greater donor-to-donor variability.
Q3: What are appropriate positive and negative controls for a TLR inhibitor assay?
A3: Proper controls are essential for interpreting your results.
-
Positive Control: A known TLR agonist specific for the TLR you are studying (e.g., LPS for TLR4, Pam3CSK4 for TLR2/1) should be used to induce a robust response.[7][8] A known inhibitor of your target TLR can also serve as a positive control for inhibition.
-
Negative Control: A vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) is necessary to account for any effects of the solvent on the cells.[2] Additionally, using a non-stimulated cell control is important to establish the baseline response.
-
Specificity Control: To ensure your inhibitor is specific for the intended TLR, you can test it against cells stimulated with ligands for other TLRs.[9]
Q4: How can I assess the cytotoxicity of my TLR inhibitor?
A4: It is crucial to distinguish between true inhibition of TLR signaling and non-specific cytotoxicity. A cell viability assay, such as an MTT or LDH assay, should be performed in parallel with your inhibitor experiment.[10][11] This will help you determine the concentration range where your inhibitor is not toxic to the cells.
Q5: What are potential off-target effects of TLR inhibitors?
A5: TLR inhibitors can have off-target effects, which can complicate data interpretation. For example, some small molecule inhibitors may target other kinases in the signaling pathway or even have effects on unrelated cellular processes.[12][13] Sequence-dependent off-target inhibition of TLR7/8 has been reported for synthetic microRNA inhibitors.[12] It is important to be aware of the potential for off-target effects and, if possible, use multiple inhibitors with different mechanisms of action to confirm your findings.
Troubleshooting Guides
Problem 1: High background signal in my reporter assay.
| Possible Cause | Troubleshooting Step |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can activate TLRs and lead to high background. |
| Endotoxin contamination in reagents | Use endotoxin-free reagents and consumables. Test reagents for endotoxin levels.[14] |
| Cell stress | Ensure optimal cell culture conditions, including proper CO2 levels, temperature, and humidity. Avoid over-confluency. |
| Constitutive activation of reporter | Verify the stability of the reporter cell line and ensure it is not being constitutively activated. |
Problem 2: No inhibition observed with my test compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability or insolubility | Check the stability and solubility of your inhibitor in the assay medium. Prepare fresh solutions for each experiment.[1] |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal concentration range for your inhibitor.[10] |
| Poor cell permeability | If using an intracellularly acting inhibitor, ensure it can penetrate the cell membrane. Consider using cell-permeable peptide inhibitors. |
| Inappropriate assay window | Optimize the TLR agonist concentration to achieve a robust but not saturating signal, allowing for a clear window to observe inhibition.[11] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number | Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic and functional changes. |
| Inconsistent reagent preparation | Prepare fresh reagents for each experiment and ensure accurate dilutions. |
| Variations in incubation times | Strictly adhere to standardized incubation times for inhibitor pre-treatment and agonist stimulation. |
| Operator variability | Ensure all experimenters follow the same standardized protocol. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various TLR inhibitors from published studies. Note that these values are highly dependent on the specific experimental conditions.
| Inhibitor | Target TLR | Cell Line | IC50 / Effective Concentration | Reference |
| Methyl-piperidino-pyrazole (MPP) | Pan-TLR (MyD88-dependent) | RAW264.7, primary macrophages | Low µM range | [10] |
| C16H15NO4 (C29) | TLR2 | HEK293T-TLR2, THP-1 | ~10 µM | [15] |
| ortho-vanillin | TLR2 | Murine macrophages | ~25 µM | [15] |
| OxPAPC | TLR2, TLR4 | HEK-Blue hTLR2, HEK-Blue hTLR4 | 5-20 µg/ml | [16] |
| CU-CPT9a | TLR8 | Not specified | Not specified | [14] |
| CLI-095 | TLR4 | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Screening for TLR Inhibitors using a HEK-Blue™ Reporter Cell Line
This protocol describes a general workflow for screening potential TLR inhibitors using a commercially available HEK-Blue™ cell line that expresses a specific TLR and a SEAP reporter gene.
-
Cell Culture: Culture HEK-Blue™ cells according to the manufacturer's instructions. Ensure cells are healthy and in the exponential growth phase.
-
Seeding: Seed the cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor. Add the desired concentrations of the inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control.
-
TLR Agonist Stimulation: Add the appropriate TLR agonist at a pre-determined optimal concentration to all wells except the negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the culture supernatant using a SEAP detection reagent and a spectrophotometer or luminometer, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control.
Protocol 2: Assessing TLR Inhibition in Primary Human PBMCs
This protocol outlines a method for evaluating TLR inhibitors in a more physiologically relevant primary cell model.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of ~2 x 10^5 cells/well.
-
Inhibitor Treatment: Add the test inhibitor at various concentrations and incubate for 1-2 hours.
-
TLR Agonist Stimulation: Stimulate the cells with a specific TLR agonist.
-
Incubation: Incubate for 18-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Determine the effect of the inhibitor on cytokine production compared to the agonist-only control.
Visualizations
TLR Signaling Pathways
Caption: Generalized TLR signaling pathways leading to gene expression.
Experimental Workflow for TLR Inhibitor Screening
Caption: A typical workflow for in vitro screening of TLR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. images.novusbio.com [images.novusbio.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Discovery of a novel TLR2 signaling inhibitor with anti-viral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening Approaches towards the Discovery of Toll-Like Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel drugs targeting Toll-like receptors for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. pnas.org [pnas.org]
- 16. Blocking Toll-like receptor 2 and 4 signaling during a stressor prevents stress-induced priming of neuroinflammatory responses to a subsequent immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Afimetoran and Laboratory Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for afimetoran to interfere with common laboratory assays. As this compound is an investigational drug, direct interference data is limited. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: Have any specific interferences between this compound and common laboratory assays been reported?
To date, there are no specific, publicly documented instances of this compound directly interfering with common clinical chemistry or immunodiagnostic assays. Clinical trials for this compound have included monitoring of laboratory values (blood and urine tests), and no significant safety signals related to assay interference have been reported.[1][2][3][4] However, as with any investigational compound, the possibility of unforeseen interferences cannot be entirely ruled out.
Q2: What is the mechanism of action for this compound and how might it indirectly affect laboratory results?
This compound is a selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][5][6][7] Its mechanism involves blocking the downstream signaling pathways, specifically the NF-κB and IRF pathways.[5]
This inhibition can lead to a reduction in the production of various cytokines and inflammatory markers. Therefore, while not a direct chemical interference with an assay, treatment with this compound is expected to cause physiological changes in the levels of certain analytes, particularly those related to the immune response. Researchers should anticipate seeing modulation of cytokines such as IL-6, TNFα, and interferons in samples from subjects treated with this compound.[8][9]
Q3: My experimental results are unexpected when using samples from subjects treated with this compound. How can I troubleshoot potential interference?
If you suspect assay interference, a systematic approach is recommended. The following workflow can help determine if the unexpected results are due to the pharmacological effect of this compound or a direct assay interference.
References
- 1. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Safety, Tolerability, and Exploratory Efficacy of this compound, a TLR7/8 Inhibitor, in Patients with Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - ACR Meeting Abstracts [acrabstracts.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. invivogen.com [invivogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 8. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Afimetoran and Enpatoran (M5049) in TLR7/8 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational dual inhibitors of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8): Afimetoran (BMS-986256) and Enpatoran (M5049). Both molecules are being evaluated for the treatment of autoimmune diseases, such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by targeting the aberrant activation of the innate immune system.
Introduction to TLR7 and TLR8
Toll-like receptors 7 and 8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA), often of viral origin.[1][2] Upon activation, they trigger downstream signaling cascades through the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[2][3] This results in the production of pro-inflammatory cytokines and type I interferons, which are essential for antiviral defense but can also contribute to the pathogenesis of autoimmune diseases when dysregulated.[2][4]
Mechanism of Action
Both this compound and Enpatoran are small molecule inhibitors that function as dual and selective antagonists of TLR7 and TLR8.[5][6] They prevent the binding of TLR7 and TLR8 ligands to their respective receptors, thereby blocking the initiation of the inflammatory signaling cascade.[5][6]
This compound (BMS-986256) is an indole-based small molecule.[6] While its precise binding mechanism has not been fully elucidated, it is hypothesized to stabilize the inactive conformation of the TLR7 and TLR8 receptors, similar to other antagonists in this class.[6] It is described as an equipotent dual TLR7/TLR8 inhibitor.[4]
Enpatoran (M5049) is a quinoline-derivative.[5] Structural studies have shown that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, which antagonizes the binding of TLR8 ligands.[5] A similar mechanism is suggested for its inhibition of TLR7.[5]
In Vitro Potency and Selectivity
Direct head-to-head comparative studies with standardized assays are limited. However, data from independent studies provide insights into the potency and selectivity of each inhibitor. It is important to note that in vitro potency can be influenced by the specific cell line and agonist used in the assay.[6]
| Inhibitor | Target | IC50 | Cell Line | Notes |
| Enpatoran (M5049) | Human TLR7 | 11.1 nM | HEK293 cells | [7] |
| Human TLR8 | 24.1 nM | HEK293 cells | [7] | |
| IL-6 production (stimulated by various ligands) | 35 - 45 nM | - | [7] | |
| This compound (BMS-986256) | Human TLR7/TLR8 | Described as "equipotent" | - | [4] |
Both inhibitors have been shown to be selective for TLR7 and TLR8, with no significant activity against other endosomal TLRs like TLR3 and TLR9.[5][6] Enpatoran is also reported to be inactive against TLR4.[7] Both compounds efficiently inhibit human and mouse TLR7, as well as human TLR8, but not mouse TLR8.[5][6]
Cytokine Inhibition
The ability of these inhibitors to suppress the production of inflammatory cytokines is a key measure of their pharmacodynamic activity.
This compound: Cytokine Inhibition in Patients with Cutaneous Lupus Erythematosus (Phase 1b Study)
In a study involving patients with CLE, a 30 mg once-daily dose of this compound led to a rapid and sustained reduction in the secretion of multiple cytokines and chemokines following ex vivo stimulation of whole blood.[4][8]
| Cytokine/Chemokine | TLR7 Stimulation (% Inhibition) | TLR8 Stimulation (% Inhibition) |
| IFNγ | >90% (complete) | >90% (complete) |
| IL-6 | >90% (complete) | >90% (complete) |
| TNFα | >90% (complete) | >90% (complete) |
| CXCL8/IL-8 | >90% (complete) | >90% (complete) |
| CCL3/MIP-1α | >90% (complete) | >90% (complete) |
| CCL4/MIP-1β | >90% (complete) | >90% (complete) |
| IL-18 | >25% (partial) | >90% (complete) |
Inhibition levels were observed from week 1 through week 16 of treatment.[4]
Enpatoran: Cytokine Inhibition in Healthy Volunteers (Phase 1 Study)
A Phase 1 study in healthy participants demonstrated a dose- and exposure-dependent inhibition of ex vivo stimulated cytokine secretion.[9][10]
| Cytokine | Dosing | Effect |
| IL-6 | Single and multiple doses up to 200 mg | Exposure-dependent inhibition, with maximum inhibition at 200 mg.[9][10] |
| IFN-α | - | Enpatoran was less potent at inhibiting IFN-α compared to IL-6.[9] |
Population pharmacokinetic/pharmacodynamic modeling suggested that a 100 mg twice-daily dose of Enpatoran would lead to 90% inhibition of IFN-α release over 24 hours in 63% of subjects, and 90% inhibition of IL-6 release in 86% of subjects.[11]
Clinical Development and Safety
Both this compound and Enpatoran are currently in clinical development for autoimmune diseases, primarily lupus.
This compound has completed a Phase 1b study in patients with CLE, where it was found to be safe and well-tolerated.[4][12][13] The proportion of patients experiencing adverse events was lower in the this compound group (62.5%) compared to the placebo group (80.0%).[4][12] It is currently being evaluated in a Phase 2 trial for active SLE.[14] Preclinical studies have also highlighted its steroid-sparing potential.[15]
Enpatoran has completed Phase 1 studies in healthy volunteers and is being investigated in Phase 2 trials for SLE and CLE.[9][16][17] In healthy volunteers, single and multiple oral doses up to 200 mg were well-tolerated with no significant dose-limiting adverse events.[9][10] A Phase 2 study in patients with CLE and SLE with active lupus rash showed a clinically meaningful improvement in disease activity.[18][19][20]
Signaling Pathway and Experimental Workflow
TLR7/8 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by TLR7 and TLR8 activation, which is the target of both this compound and Enpatoran.
Caption: Simplified TLR7/8 signaling pathway and points of inhibition.
Experimental Workflow for Ex Vivo Cytokine Release Assay
This diagram outlines a typical workflow for assessing the pharmacodynamic effects of TLR7/8 inhibitors on cytokine production in whole blood samples.
Caption: Workflow for ex vivo cytokine release assay.
Experimental Protocols
In Vitro TLR7/8 Inhibition Assay (HEK-Blue™ Reporter Cells)
This method is used to determine the potency (IC50) of inhibitors.[5][6]
-
Cell Culture: HEK-Blue™ cells, which are engineered to express either human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound or Enpatoran) for a specified period.
-
Agonist Stimulation: A TLR7 or TLR8 agonist (e.g., R848) is added to the cells to induce receptor activation.
-
Incubation: The cells are incubated for a period (e.g., 16-24 hours) to allow for SEAP expression.
-
SEAP Detection: The supernatant is collected, and SEAP activity is measured using a detection reagent (e.g., QUANTI-Blue™). The absorbance is read using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the agonist-only control. The IC50 value is then determined by fitting the data to a dose-response curve.
Ex Vivo Whole Blood Cytokine Release Assay
This assay measures the pharmacodynamic effect of the inhibitor in a more physiologically relevant setting.[9][21]
-
Blood Collection: Whole blood is collected from subjects at various time points before and after administration of the inhibitor or placebo.
-
Stimulation: Aliquots of whole blood are stimulated with a TLR7/8 agonist (e.g., R848) or left unstimulated (control). This is often performed in specialized collection tubes (e.g., TruCulture®).
-
Incubation: The blood samples are incubated, typically overnight, at 37°C to allow for cytokine production and secretion into the plasma.
-
Plasma Separation: The samples are centrifuged to separate the plasma.
-
Cytokine Measurement: The concentration of various cytokines and chemokines (e.g., IL-6, TNF-α, IFN-γ) in the plasma is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: The levels of cytokines in the stimulated samples from the inhibitor-treated group are compared to those from the placebo group or baseline to determine the percentage of inhibition.
Conclusion
Both this compound and Enpatoran are promising dual TLR7/8 inhibitors with demonstrated in vitro and in vivo activity. Enpatoran has publicly available specific IC50 values, while this compound is described as an equipotent inhibitor. Clinical data for both compounds show a favorable safety profile and potent pharmacodynamic effects, characterized by a significant reduction in inflammatory cytokine production. The choice between these molecules for further research or clinical development may depend on specific factors such as the desired potency balance between TLR7 and TLR8, pharmacokinetic profiles, and long-term safety data from ongoing and future clinical trials. As more data from head-to-head studies and advanced clinical trials become available, a more definitive comparison of their therapeutic potential will be possible.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Safety, Tolerability, and Exploratory Efficacy of this compound, a TLR7/8 Inhibitor, in Patients with Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - ACR Meeting Abstracts [acrabstracts.org]
- 14. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 15. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 18. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 19. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 20. EMD Serono’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase [emdgroup.com]
- 21. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
Afimetoran: A Guide to Its Selective Inhibition of TLR7 and TLR8
For Researchers, Scientists, and Drug Development Professionals
Afimetoran (BMS-986256) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources. Their overactivation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][4][5] This guide provides a comparative overview of this compound's selectivity for TLR7/8 over other TLRs, supported by available experimental data and detailed methodologies.
Comparative Selectivity of this compound
Experimental data demonstrates that this compound is a highly selective inhibitor of human TLR7 and TLR8. In vitro studies have consistently shown that this compound effectively blocks signaling pathways downstream of TLR7 and TLR8 activation, with no significant inhibitory activity observed against other endosomal Toll-like receptors, specifically TLR3 and TLR9.[1]
While specific head-to-head IC50 values for this compound across a panel of TLRs in a single comprehensive study are not publicly detailed, reports indicate that it equipotently inhibits TLR7- and TLR8-mediated functions with single-digit nanomolar IC50 values for downstream markers.[6] This high potency and selectivity underscore its potential as a targeted therapeutic agent.
| Target | This compound Activity | Potency | Reference |
| Human TLR7 | Inhibitor | Single-digit nM IC50 range (downstream markers) | |
| Human TLR8 | Inhibitor | Single-digit nM IC50 range (downstream markers) | |
| Human TLR3 | No significant effect | Not applicable | [1] |
| Human TLR9 | No significant effect | Not applicable | [1] |
| Mouse TLR7 | Inhibitor | Potent inhibitor | [1] |
| Mouse TLR8 | No action | Not applicable | [1] |
Table 1: Summary of this compound's Selectivity for Toll-like Receptors.
Experimental Protocols for Validating Selectivity
The selectivity of this compound is typically validated using engineered cell lines that express specific TLRs and reporter genes. These assays allow for the precise measurement of receptor activation or inhibition.
HEK-Blue™ TLR Reporter Assay
This assay utilizes Human Embryonic Kidney (HEK293) cells genetically engineered to stably express a single human TLR (e.g., TLR3, TLR7, TLR8, or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Activation of the specific TLR leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR3, hTLR7, hTLR8, and hTLR9 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Zeocin®, Blasticidin).
-
Assay Preparation: Cells are seeded into 96-well plates at a density of approximately 1.4 x 10^5 cells/mL in a specialized detection medium like HEK-Blue™ Detection.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1-2 hours.
-
TLR Agonist Stimulation: Following pre-incubation, cells are stimulated with a specific agonist for each TLR to induce signaling.
-
TLR3: Poly(I:C) (a synthetic analog of double-stranded RNA)
-
TLR7: R848 (a synthetic imidazoquinoline compound)
-
TLR8: R848 or ssRNA40
-
TLR9: ODN 2006 (a synthetic CpG oligonucleotide)
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Analysis: The activity of secreted SEAP is measured by reading the optical density at 620-655 nm using a spectrophotometer. The inhibitory effect of this compound is determined by the reduction in SEAP activity in treated wells compared to vehicle-treated, agonist-stimulated wells. IC50 values are calculated from the dose-response curves.
THP1-Dual™ Reporter Assay
This assay employs the human monocytic cell line THP-1, which has been engineered to express two reporter genes: SEAP (driven by an NF-κB-inducible promoter) and Lucia luciferase (driven by an IRF-inducible promoter). This allows for the simultaneous assessment of two key downstream pathways in TLR signaling. THP-1 cells endogenously express TLR8, and can be engineered to overexpress other TLRs like TLR7.
Methodology:
-
Cell Culture: THP1-Dual™ cells (or variants overexpressing specific TLRs) are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 25 mM HEPES, 2 mM L-glutamine, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates at a density of approximately 1.8 x 10^5 cells/mL.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-3 hours.
-
TLR Agonist Stimulation: Cells are then stimulated with the respective TLR agonists as described for the HEK-Blue™ assay.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Data Analysis:
-
NF-κB activity: The supernatant is collected, and SEAP activity is measured using a detection reagent like QUANTI-Blue™.
-
IRF activity: Lucia luciferase activity in the supernatant is measured using a reagent like QUANTI-Luc™.
-
The inhibitory effect of this compound on both pathways is quantified, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of the targeted TLRs and a generalized workflow for assessing the selectivity of an inhibitor like this compound.
Caption: TLR Signaling Pathways Targeted and Untargeted by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Discovery of this compound, a small molecule dual antagonist of the toll-like receptors 7 and 8 (TLR7/8) advanced to clinical evaluation in patients with lupus - American Chemical Society [acs.digitellinc.com]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
A Comparative Preclinical Efficacy Analysis of Afimetoran and MHV370 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two investigational Toll-like receptor 7 and 8 (TLR7/8) antagonists, afimetoran (BMS-986256) and MHV370. The data presented is compiled from publicly available preclinical studies to support research and development in the field of autoimmune diseases.
Introduction and Mechanism of Action
Both this compound and MHV370 are orally bioavailable small molecules designed to inhibit the endosomal Toll-like receptors 7 and 8.[1][2] These receptors are crucial components of the innate immune system that recognize single-stranded RNA (ssRNA), including that from self-nucleic acids in the context of autoimmunity.[3][4] Aberrant activation of TLR7 and TLR8 is a key driver in the pathophysiology of systemic lupus erythematosus (SLE) and other autoimmune disorders, leading to the production of Type I interferons (IFN) and other pro-inflammatory cytokines.[1][4]
This compound is described as an equipotent dual antagonist of TLR7 and TLR8.[1][5] MHV370 is also a selective TLR7/8 inhibitor, with some studies indicating a slightly higher potency for TLR7 over TLR8 in human peripheral blood mononuclear cells (PBMCs).[4][6] By blocking this upstream signaling node, both compounds aim to suppress the downstream inflammatory cascade mediated by pathways such as NF-κB and interferon regulatory factors (IRFs).[3]
Preclinical Efficacy Data
The following tables summarize the available quantitative data from in vitro and in vivo preclinical studies.
Table 1: Comparative In Vitro Activity
| Parameter | This compound (BMS-986256) | MHV370 | Citations |
| Target(s) | Equipotent dual TLR7 and TLR8 antagonist | Selective TLR7 and TLR8 antagonist | [1],[6] |
| Human Cell Activity | Inhibits TLR7/8-mediated cytokine production in whole blood from healthy volunteers and SLE patients. Reverses steroid resistance in pDCs and B cells. | Inhibits TLR7/8-dependent cytokine (IFN-α, TNF) production in PBMCs. Abrogates B cell, pDC, monocyte, and neutrophil activation. | [7],[5],[6] |
| Mouse Cell Activity | Potent inhibitor of mouse TLR7. Not active against mouse TLR8. | Inhibits murine TLR7. Rodent TLR8 does not recognize the same ligands as human TLR8, precluding direct comparison. | [3],[4] |
| Selectivity | No effect on other endosomal TLRs like TLR3 and TLR9. | Weak inhibition of TLR9 and inactive against TLR4. | [3],[4] |
| Potency vs. Standard of Care | Data not directly available for comparison. | Potently blocks IFN-α release triggered by SLE patient sera; reported to be 1000-fold more potent than hydroxychloroquine. | [6],[8] |
Table 2: Comparative In Vivo Efficacy in Lupus Mouse Models
Both compounds have been extensively tested in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.
| Parameter | This compound (BMS-986256) in NZB/W Mice | MHV370 in NZB/W F1 Mice | Citations |
| Administration | Therapeutic (once daily oral dosing after disease onset) | Prophylactic and Therapeutic | [9],[10],[6] |
| Survival | Improved survival alone and in combination with prednisolone. Near complete (92%) survival in advanced disease models. | Halts disease progression. | [11],[6] |
| Kidney Function | Reversed proteinuria and glomerular IgG deposition, even in advanced disease. | Prevented proteinuria. | [5],[11],[8] |
| Histopathology | Reversed kidney tissue damage and reduced glomerulopathy. | Reduced glomerulopathy and IgG deposits in glomeruli. | [11],[8] |
| Biomarkers | Dose-dependent suppression of plasma IL-12p40 and serum auto-antibody titers. | Interfered with the expression of cytokines and interferon-stimulated genes (ISGs). | [9],[6] |
| Combination Therapy | Demonstrated significant steroid-sparing effects, improving outcomes when combined with low-dose prednisolone. | Data not available. | [9],[7],[10] |
Experimental Protocols
Key In Vivo Model: NZB/W F1 Mouse Model of Lupus
This is a standard and widely used model for evaluating therapeutic efficacy in SLE.
-
Animal Strain: Female New Zealand Black/New Zealand White (NZB/W) F1 mice.
-
Disease Induction: These mice spontaneously develop an autoimmune syndrome characterized by autoantibody production, immune complex glomerulonephritis, and proteinuria, closely mimicking human SLE.
-
Study Initiation (Therapeutic Model): Treatment is typically initiated once mice develop moderate to advanced disease, often defined by a proteinuria level of 60-100 mg/dL or higher.[9][11]
-
Treatment Groups: Mice are randomized into groups receiving:
-
Vehicle control (oral, once daily).
-
This compound or MHV370 at selected doses (oral, once daily).
-
(For this compound studies) Prednisolone alone.
-
(For this compound studies) this compound in combination with prednisolone.[10]
-
-
Monitoring and Endpoints:
-
Survival: Monitored throughout the study.
-
Proteinuria: Assessed weekly or bi-weekly to monitor kidney damage.
-
Serum Analysis: Blood is collected periodically to measure levels of autoantibodies (e.g., anti-dsDNA) and inflammatory cytokines (e.g., IL-12p40).[7][9]
-
Histology: At the end of the study, kidneys are harvested for histological analysis to assess glomerulonephritis and for immunofluorescence to quantify glomerular IgG deposition.[11]
-
In Vitro Cytokine Inhibition Assay
-
Cell Source: Human PBMCs isolated from healthy donors or whole blood from SLE patients.
-
Protocol:
-
Cells are pre-incubated with various concentrations of the test compound (this compound or MHV370) for a specified time (e.g., 1 hour).[11]
-
TLR7 or TLR8 is stimulated using a specific agonist (e.g., R848 for TLR7/8, Gardiquimod for TLR7).[9][10]
-
Cultures are incubated overnight.
-
Supernatants are collected, and the concentration of key cytokines (e.g., IL-6, IFN-α, TNF) is quantified using methods like ELISA or Luminex assays.[7][11]
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
-
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. - OAK Open Access Archive [oak.novartis.com]
- 3. invivogen.com [invivogen.com]
- 4. Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]
- 8. Preclinical characterization of TLR7/8 antagonist MHV-370 reported by Novartis | BioWorld [bioworld.com]
- 9. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Afimetoran's Effect on Different Immune Cell Subsets: A Guide for Researchers
Introduction
Afimetoran (BMS-986256) is an investigational, first-in-class, orally bioavailable small molecule that functions as an equipotent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are critical components of the innate immune system, and their aberrant activation by self-nucleic acids is a key driver in the pathophysiology of systemic autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[1][3] By selectively inhibiting this upstream signaling node, this compound aims to reduce the downstream production of pathogenic Type I interferons (IFNs) and other pro-inflammatory cytokines, offering a targeted immunomodulatory strategy.[1]
This guide provides a comparative analysis of this compound's effects on various immune cell subsets, supported by preclinical and clinical data. It contrasts its mechanism and impact with other immunomodulatory agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: TLR7 and TLR8 Inhibition
TLR7 and TLR8 are expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][4] Upon recognizing single-stranded RNA (ssRNA), they initiate downstream signaling cascades through pathways involving Nuclear Factor kappa B (NF-κB) and interferon regulatory factors (IRFs).[4][5] In autoimmune conditions like lupus, this leads to chronic inflammation and autoantibody production. This compound directly blocks this initial activation step.
Impact on Immune Cell Subsets
This compound's primary impact is on the innate immune cells that express TLR7 and TLR8. Its effects ripple out to modulate the broader immune response, including adaptive immunity.
Myeloid Cells: pDCs, Monocytes, and Macrophages
Myeloid cells are central to the inflammatory cascade in lupus. This compound demonstrates a potent pharmacodynamic impact on these populations. Gene set variation analysis (GSVA) from clinical studies has shown a robust effect on immature and activated dendritic cells, as well as macrophages.[6][7][8]
Table 1: Effect of this compound on Myeloid Cell Subsets
| Cell Subset | Key Effect | Supporting Data | Reference |
|---|---|---|---|
| Plasmacytoid Dendritic Cells (pDCs) | Reverses steroid resistance; promotes apoptosis. | In vitro studies showed a significant increase in prednisolone-induced apoptosis of pDCs when combined with this compound.[4][9][10] | [5][9][10] |
| Reduces IFN Signature | Markedly reduces the expression of the Type I interferon gene signature in patients with CLE.[6] | [6] | |
| Dendritic Cells (General) | Modulates activation state. | GSVA showed robust pharmacodynamic activity on both immature and activated dendritic cell populations.[7][8] | [7][8] |
| Macrophages & Monocytes | Reduces inflammatory output. | GSVA demonstrates a clear pharmacodynamic impact on macrophage populations.[6][8] Greatly reduces the production of key cytokines like TNF-α, IL-6, and IL-12p40.[7][8][9] |[6][8][9] |
Lymphoid Cells: B Cells and T Cells
While the initiation is in the innate system, the consequences on adaptive immunity are significant, particularly for B cells.
Table 2: Effect of this compound on Lymphoid Cell Subsets
| Cell Subset | Key Effect | Supporting Data | Reference |
|---|---|---|---|
| B Cells | Reverses steroid resistance; promotes apoptosis. | Reverses the resistance of bone marrow B cells to prednisolone-induced apoptosis in mouse models.[4][5][9] | [4][5][9] |
| Suppresses pathogenic B cells. | Improves suppression of age-associated B-cells (ABCs), particularly in combination with prednisolone.[5][9] | [5][9] | |
| Reduces antibody production. | Suppresses TLR7/8-mediated B cell production of antibodies in an additive manner with steroids in vitro.[6] | [6] | |
| T Cells | Indirect modulation. | The primary mechanism does not directly target T cells. However, by reducing Type I IFN and other pro-inflammatory cytokines, this compound is expected to indirectly temper the activation of autoreactive T cells. | - |
| Natural Killer (NK) Cells | Not directly characterized. | The available literature does not contain specific data on the direct effects of this compound on NK cell function. NK cell activity is often modulated by the cytokine milieu (e.g., IL-12), which this compound does suppress.[9] | - |
Comparative Analysis with Other Immunomodulators
This compound's targeted mechanism distinguishes it from broader-acting therapies like corticosteroids and other myeloid-targeting agents like SIRPα inhibitors.
Comparison with Corticosteroids (Prednisolone)
A key finding from preclinical studies is this compound's steroid-sparing potential.[1][5] In lupus models, patients can develop resistance to glucocorticoids; this compound appears to reverse this phenomenon, particularly in pDCs and B cells.[4][5][6]
Table 3: Synergistic Effects of this compound with Prednisolone
| Parameter | Prednisolone Alone | This compound + Prednisolone | Outcome |
|---|---|---|---|
| pDC & B Cell Apoptosis | Moderate induction; resistance observed. | Significantly increased apoptosis.[4][9] | Reversal of Steroid Resistance |
| Suppression of ABCs | Moderate suppression. | Improved suppression.[5][9] | Enhanced Efficacy |
| Cytokine Production | Broad suppression. | Synergistic blockade of TLR7/8-mediated cytokine production.[6] | Potentially Lower Steroid Dose |
| Survival (NZB/W mouse model) | Improved survival. | Greater improvement in survival compared to either agent alone.[5][6] | Improved Disease Control |
Comparison with Myeloid Checkpoint Inhibitors (Anti-SIRPα)
While this compound targets myeloid cell activation via innate sensing pathways, another emerging class of drugs, SIRPα inhibitors, targets them through a myeloid checkpoint pathway. This provides a valuable comparison of different strategies to modulate myeloid cell function in disease.
Table 4: Comparison of this compound vs. Anti-SIRPα Therapeutic Strategies
| Feature | This compound (TLR7/8 Antagonist) | Anti-SIRPα Antibodies |
|---|---|---|
| Target | Endosomal Toll-like Receptors 7 & 8.[11] | Signal Regulatory Protein α (SIRPα) on the cell surface.[12][13] |
| Primary Cell Types | pDCs, B-cells, Monocytes/Macrophages.[1][4] | Macrophages, Dendritic Cells, Neutrophils.[13][14] |
| Mechanism | Blocks intracellular signaling initiated by self-RNA, preventing pro-inflammatory cytokine and IFN production.[1] | Blocks the "don't eat me" signal transmitted by CD47 on target cells, enhancing phagocytosis.[15][16] |
| Therapeutic Goal | Reduce autoimmune inflammation (e.g., in Lupus).[17] | Enhance phagocytosis of cancer cells (Oncology).[14][15] |
| Primary Effect | Immunosuppression / Modulation. | Immuno-activation (of phagocytosis). |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Flow Cytometry for B Cell and pDC Apoptosis
This protocol is based on methods used to assess the steroid-sparing effects of this compound.[4][5][9]
-
Objective: To quantify the percentage of apoptotic cells in a specific immune subset (e.g., B cells, pDCs) after treatment.
-
Methodology:
-
Cell Isolation: Isolate bone marrow cells (BMCs) from mouse models (e.g., NZB/W) or peripheral blood mononuclear cells (PBMCs) from human samples using density gradient centrifugation.
-
Cell Culture: Plate cells at a density of 1x10⁶ cells/mL.
-
Stimulation & Treatment: Challenge cells with a TLR7 agonist (e.g., Gardiquimod) to induce steroid resistance. Treat cells with vehicle control, prednisolone alone, this compound alone, or a combination of prednisolone and this compound at desired concentrations. Incubate for 24-48 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add fluorescently-conjugated antibodies to identify cell subsets (e.g., anti-CD19 for B cells, anti-CD317 for pDCs). Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Data Acquisition: Acquire samples on a multi-color flow cytometer.
-
Analysis: Gate on the cell population of interest (e.g., CD19+ B cells). Quantify the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Whole Blood Transcriptomics and Gene Set Variation Analysis (GSVA)
This protocol is based on pharmacodynamic assessments in clinical trials for CLE.[6][7][8]
-
Objective: To measure changes in global gene expression and specific pathway enrichment in whole blood samples from patients.
-
Methodology:
-
Sample Collection: Collect peripheral whole blood directly into RNA-stabilizing tubes (e.g., PAXgene Blood RNA tubes) at baseline and various time points post-treatment.
-
RNA Extraction: Isolate total RNA from the samples according to the tube manufacturer's protocol. Assess RNA quality and quantity.
-
Library Preparation & Sequencing: Prepare sequencing libraries from the total RNA (including globin depletion steps). Perform high-throughput RNA sequencing (RNA-Seq).
-
Data Processing: Align sequencing reads to the human genome and generate gene expression count matrices.
-
Differential Expression Analysis: Use statistical packages (e.g., limma in R) to identify genes that are significantly up- or down-regulated between treatment and placebo groups or between baseline and post-treatment time points.
-
Pathway Analysis (GSVA): Perform GSVA to determine the enrichment of predefined gene sets (e.g., "Interferon Alpha Response," "Inflammatory Response," "Macrophage Markers"). This analysis provides an enrichment score for each pathway, allowing for the assessment of pathway-level changes over time and between groups.
-
Multiplex Cytokine Analysis
This protocol is used to measure multiple cytokine levels simultaneously from plasma or cell culture supernatants.[7][10]
-
Objective: To quantify the concentration of multiple pro-inflammatory cytokines and chemokines.
-
Methodology:
-
Sample Preparation: Collect whole blood from patients and prepare plasma by centrifugation, or collect supernatant from in vitro cell cultures.
-
Assay Procedure: Use a commercial multiplex bead-based immunoassay kit (e.g., Luminex). The assay involves incubating samples with a mixture of fluorescently-coded beads, where each bead type is coated with an antibody specific to a different cytokine.
-
Detection: A biotinylated detection antibody and a streptavidin-phycoerythrin (SA-PE) conjugate are added to form a sandwich complex on the bead surface.
-
Data Acquisition: The beads are read on a specialized instrument that uses lasers to identify the bead type (and thus the cytokine) and quantify the PE signal (and thus the amount of cytokine bound).
-
Analysis: A standard curve is generated for each cytokine using recombinant standards. The concentration of each cytokine in the unknown samples is calculated by interpolating from the corresponding standard curve. Cytokines frequently measured include IL-6, TNF-α, IFN-γ, IL-12p40, CCL3, and CCL4.[7][8]
-
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. hcplive.com [hcplive.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. AB0132 this compound (BMS-986256), AN EQUIPOTENT TLR7/8 ANTAGONIST, DEMONSTRATES STEROID-SPARING EFFECTS IN A LUPUS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic effects and exploratory efficacy of this compound, a TLR7/8 inhibitor, in patients with cutaneous lupus erythematosus | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 8. POS0551 PHARMACODYNAMIC EFFECTS AND EXPLORATORY EFFICACY OF this compound, A TLR7/8 INHIBITOR, IN PATIENTS WITH CUTANEOUS LUPUS ERYTHEMATOSUS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 10. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of this compound, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 13. Will SIRPα antibody combinatorial therapy be the next research hotspot? - DIMA Biotechnology [dimabio.com]
- 14. Targeting the myeloid checkpoint receptor SIRPα potentiates innate and adaptive immune responses to promote anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Targeting macrophage checkpoint inhibitor SIRPα for anticancer therapy [insight.jci.org]
- 16. What are SIRPα inhibitors and how do they work? [synapse.patsnap.com]
- 17. This compound for Lupus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
In Vivo Therapeutic Window of Afimetoran: A Comparative Analysis with Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic window of Afimetoran, a novel Toll-like receptor 7 and 8 (TLR7/8) antagonist, with that of corticosteroids. The analysis is supported by experimental data from preclinical studies, offering insights into the efficacy and safety profiles of these two classes of immunomodulatory agents.
Executive Summary
This compound (BMS-986256) is an investigational, orally bioavailable small molecule that selectively inhibits TLR7 and TLR8, key drivers of the innate immune response implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). Corticosteroids, the current standard of care for many autoimmune disorders, exert broad anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor. However, their clinical utility is often limited by a narrow therapeutic window and significant long-term side effects. Preclinical in vivo data suggest that this compound offers a wider therapeutic window, demonstrating comparable or superior efficacy to corticosteroids at doses with a more favorable safety profile. This is highlighted by its potent anti-inflammatory effects and a demonstrated steroid-sparing potential, which may allow for reduced corticosteroid exposure and toxicity.
Mechanism of Action
This compound and corticosteroids modulate the immune response through distinct signaling pathways.
This compound Signaling Pathway
This compound acts as a dual antagonist of TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA (ssRNA).[1] In autoimmune diseases like lupus, self-derived RNA can aberrantly activate these receptors, leading to the production of pro-inflammatory cytokines and type I interferons. By blocking TLR7 and TLR8 signaling, this compound inhibits downstream activation of transcription factors such as NF-κB and IRF7, thereby reducing the expression of inflammatory mediators.[1][2]
Corticosteroid Signaling Pathway
Corticosteroids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR).[3][4] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways: transactivation and transrepression. In transactivation, the GR homodimer binds to glucocorticoid response elements (GREs) on DNA, upregulating the expression of anti-inflammatory genes. In transrepression, the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of inflammatory genes.[3][5]
References
- 1. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll‐Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Steroid-sparing Effects of this compound (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. lupus.bmj.com [lupus.bmj.com]
- 5. Safety, Tolerability, Efficacy, Pharmacokinetics, and Pharmacodynamics of this compound, a Toll-Like Receptor 7 and 8 Inhibitor, in Patients With Cutaneous Lupus Erythematosus: A Phase 1b Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
